molecular formula C17H23NO4 B1315400 Ethyl N-Cbz-4-piperidineacetate CAS No. 80221-26-7

Ethyl N-Cbz-4-piperidineacetate

Cat. No.: B1315400
CAS No.: 80221-26-7
M. Wt: 305.4 g/mol
InChI Key: SULSTAOSZUXHPL-UHFFFAOYSA-N
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Description

Ethyl N-Cbz-4-piperidineacetate is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-2-21-16(19)12-14-8-10-18(11-9-14)17(20)22-13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULSTAOSZUXHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512588
Record name Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80221-26-7
Record name Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Cbz-4-piperidineacetate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its piperidine core is a common scaffold in a wide array of biologically active molecules. The N-Cbz (carboxybenzyl) protecting group offers stability during synthetic transformations and can be readily removed under mild conditions, making it a versatile building block for the elaboration of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this compound.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related compounds and its constituent functional groups. The key properties are summarized in the table below.

PropertyValueSource/Notes
Molecular Formula C₁₇H₂₃NO₄[1]
Molecular Weight 305.37 g/mol [1]
CAS Number 80221-26-7[1]
Appearance Expected to be a colorless to pale yellow oil or solidInferred from analogs
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from analogs

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 2-(piperidin-4-yl)acetic acid hydrochloride. The first step involves the protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group, followed by Fischer esterification of the resulting carboxylic acid.

Step 1: Synthesis of N-Cbz-4-piperidineacetic acid

The initial step is the protection of the secondary amine of 2-(piperidin-4-yl)acetic acid with benzyl chloroformate (Cbz-Cl) under basic conditions.

Reaction Scheme:

Synthesis_of_N-Cbz-4-piperidineacetic_acid start 2-(Piperidin-4-yl)acetic acid hydrochloride product N-Cbz-4-piperidineacetic acid start->product reagents Benzyl Chloroformate (Cbz-Cl) NaOH (aq)

Caption: Synthesis of N-Cbz-4-piperidineacetic acid.

Step 2: Synthesis of this compound via Fischer Esterification

The second step involves the acid-catalyzed esterification of N-Cbz-4-piperidineacetic acid with ethanol to yield the final product, this compound.

Reaction Scheme:

Fischer_Esterification start N-Cbz-4-piperidineacetic acid product This compound start->product reagents Ethanol (excess) H₂SO₄ (catalyst)

Caption: Fischer Esterification to this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-4-piperidineacetic acid[2]
  • Dissolution: Dissolve 2-(piperidin-4-yl)acetic acid hydrochloride (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) and cool the solution in an ice bath.

  • Protection: Under vigorous stirring, slowly add benzyl chloroformate (Cbz-Cl, 1.4 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

  • Work-up: Wash the aqueous phase twice with a solvent mixture of diethyl ether/petroleum ether (4:1, v/v).

  • Acidification: Acidify the aqueous phase to pH 1 with a 4 M aqueous solution of hydrochloric acid (HCl).

  • Extraction: Extract the product with diisopropyl ether (3 x 50 mL).

  • Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Cbz-4-piperidineacetic acid as a colorless solid.

Protocol 2: Synthesis of this compound (General Fischer Esterification Procedure)[3][4][5][6][7]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Cbz-4-piperidineacetic acid (1.0 eq) in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Routes

While the Fischer esterification is a straightforward method, other synthetic strategies can be envisioned.

N-protection of a Pre-existing Ester

An alternative approach involves the N-protection of 2-(piperidin-4-yl)acetic acid ethyl ester with benzyl chloroformate.

Workflow Diagram:

Alternative_Synthesis start 2-(Piperidin-4-yl)acetic acid ethyl ester step1 N-protection with Benzyl Chloroformate start->step1 product This compound step1->product

Caption: Alternative synthesis via N-protection.

This method may be advantageous if the starting ester is readily available. The synthesis of 2-(piperidin-4-yl)acetic acid ethyl ester can be achieved by the hydrogenation of 2-(1-benzylpiperidin-4-ylidene)ethyl acetate.[2]

Expected Spectroscopic Data

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are anticipated:

¹H NMR:

  • Aromatic protons of the Cbz group: ~7.3 ppm (multiplet, 5H).

  • Benzyl protons of the Cbz group: ~5.1 ppm (singlet, 2H).

  • Ethyl ester methylene protons : ~4.1 ppm (quartet, 2H).

  • Piperidine protons adjacent to nitrogen: ~4.1 ppm (broad multiplet, 2H).

  • Piperidine protons adjacent to nitrogen: ~2.8 ppm (broad multiplet, 2H).

  • Acetate methylene protons : ~2.3 ppm (doublet, 2H).

  • Other piperidine protons : ~1.1-2.0 ppm (multiplets).

  • Ethyl ester methyl protons : ~1.2 ppm (triplet, 3H).

¹³C NMR:

  • Ester carbonyl carbon : ~172 ppm.

  • Carbamate carbonyl carbon : ~155 ppm.

  • Aromatic carbons : ~127-137 ppm.

  • Benzyl carbon : ~67 ppm.

  • Ethyl ester methylene carbon : ~60 ppm.

  • Piperidine carbons adjacent to nitrogen: ~44 ppm.

  • Acetate methylene carbon : ~41 ppm.

  • Other piperidine carbons : ~30-36 ppm.

  • Ethyl ester methyl carbon : ~14 ppm.

IR Spectroscopy:

  • C=O stretch (ester) : ~1730 cm⁻¹.

  • C=O stretch (carbamate) : ~1690 cm⁻¹.

  • C-O stretch : ~1250-1000 cm⁻¹.

  • Aromatic C-H stretch : ~3100-3000 cm⁻¹.

  • Aliphatic C-H stretch : ~3000-2850 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion (M⁺) : m/z = 305.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug development. The synthetic routes outlined in this guide, particularly the two-step sequence involving N-protection followed by Fischer esterification, provide a reliable and scalable method for its preparation. The provided experimental protocols and expected analytical data will be a valuable resource for researchers working with this versatile building block.

References

An In-depth Technical Guide to Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Cbz-4-piperidineacetate, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, structure, and relevant physicochemical properties. It also outlines detailed experimental protocols for the synthesis of its precursor and a general method for its preparation.

Chemical Identity and Structure

This compound is a piperidine derivative featuring a carboxybenzyl (Cbz) protecting group on the nitrogen atom and an ethyl acetate substituent at the 4-position.

CAS Number: 80221-26-7

Molecular Formula: C₁₇H₂₃NO₄

Structure:

Isomeric SMILES: CCOC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Physicochemical and Spectral Data

A summary of the key physical and chemical properties for this compound and its precursor, N-Cbz-4-piperidineacetic acid, are presented below.

PropertyValueCompound
CAS Number 80221-26-7This compound
Molecular Weight 305.4 g/mol This compound[1]
CAS Number 63845-28-3N-Cbz-4-piperidineacetic acid
Molecular Weight 277.31 g/mol N-Cbz-4-piperidineacetic acid
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.27 (m, 5H), 5.13 (s, 2H), 4.18 (d, J = 13.3 Hz, 2H), 2.81 (t, J = 12.8 Hz, 2H), 2.29 (d, J = 7.0 Hz, 2H), 1.96 (tp, J = 11.2, 3.5 Hz, 1H), 1.75 (d, J = 12.1 Hz, 2H), 1.30-1.09 (m, 2H)N-Cbz-4-piperidineacetic acid

Role in Drug Discovery and Medicinal Chemistry

The N-benzyl piperidine structural motif is a prevalent feature in drug discovery due to its structural flexibility and three-dimensional nature.[2] Medicinal chemists frequently employ this motif to modulate the efficacy and physicochemical properties of drug candidates.[2] The piperidine ring can engage in crucial cation-π interactions with target proteins and provides a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.[2]

Derivatives of N-Cbz-4-piperidineacetic acid are utilized as intermediates in the synthesis of a variety of biologically active molecules. These include potential treatments for Alzheimer's disease, where they have been incorporated into dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE).[3] They are also building blocks for compounds targeting monoamine transporters, which are relevant for neurological disorders like drug abuse and depression. Furthermore, piperidine derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic effects against leukemia cell lines.[4]

Experimental Protocols

Synthesis of N-Cbz-4-piperidineacetic acid

A common precursor for this compound is N-Cbz-4-piperidineacetic acid. A detailed protocol for its synthesis is as follows:

Materials:

  • 2-(piperidin-4-yl)acetic acid hydrochloride

  • 1 M Sodium hydroxide (NaOH) aqueous solution

  • Benzyloxycarbonyl chloride (Cbz-Cl)

  • 4 M Hydrochloric acid (HCl)

  • Diisopropyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(piperidin-4-yl)acetic acid hydrochloride in a 1 M aqueous solution of NaOH and cool the mixture in an ice bath.

  • While stirring, slowly add benzyloxycarbonyl chloride (Cbz-Cl) dropwise over 5 minutes.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

  • After the reaction is complete, wash the aqueous phase twice with a solvent mixture of diethyl ether/petroleum ether (4:1, v/v).

  • Acidify the aqueous phase to pH 1 with a 4 M HCl solution.

  • Extract the product with diisopropyl ether (3 x 50 mL).

  • Combine the organic phases, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Cbz-4-piperidineacetic acid as a colorless solid.

Proposed Synthesis of this compound (Fischer Esterification)

The conversion of N-Cbz-4-piperidineacetic acid to its ethyl ester can be achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of an acid catalyst.[5][6]

Materials:

  • N-Cbz-4-piperidineacetic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄) or Acetyl chloride

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve N-Cbz-4-piperidineacetic acid in an excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid. Alternatively, the acid catalyst can be generated in situ by the addition of acetyl chloride to the ethanol.[7]

  • Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis process from 2-(piperidin-4-yl)acetic acid to this compound.

Synthesis_Workflow Start 2-(piperidin-4-yl)acetic acid hydrochloride Step1_reagents 1. NaOH 2. Cbz-Cl Start->Step1_reagents Intermediate N-Cbz-4-piperidineacetic acid Step1_reagents->Intermediate Protection Step2_reagents EtOH, H+ (cat.) (Fischer Esterification) Intermediate->Step2_reagents Product This compound Step2_reagents->Product Esterification

Caption: Synthetic pathway to this compound.

References

Spectroscopic Characterization of Ethyl N-Cbz-4-piperidineacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic data (NMR, IR, MS) for Ethyl N-Cbz-4-piperidineacetate. A comprehensive search of publicly available scientific databases and literature did not yield experimentally determined spectroscopic data for this specific compound. However, given its structural similarity to the well-characterized Ethyl N-Cbz-piperidine-4-carboxylate, this guide provides the detailed spectroscopic data for the latter as a reference. Furthermore, it offers a predictive analysis of the expected spectral features of this compound, highlighting the anticipated key differences arising from the additional methylene group. This document also includes standardized experimental protocols for acquiring NMR, IR, and MS spectra, and a logical workflow for spectroscopic analysis to guide researchers in their own characterization efforts.

Spectroscopic Data of the Closely Related Analogue: Ethyl N-Cbz-4-piperidinecarboxylate

The following tables summarize the available spectroscopic data for Ethyl N-Cbz-piperidine-4-carboxylate (CAS: 160809-38-1), a molecule structurally analogous to this compound. This data serves as a valuable point of comparison for researchers synthesizing and characterizing the target compound.

Table 1: ¹H NMR Data of Ethyl N-Cbz-piperidine-4-carboxylate
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40-7.27m5HC₆H₅-
5.12s2H-CH₂-Ph
4.40q, J=7.4 Hz2H-O-CH₂-CH₃
4.22-3.99m2HPiperidine H₂ₑ, H₆ₑ
2.93br t, J=11.6 Hz2HPiperidine H₂ₐ, H₆ₐ
2.45m1HPiperidine H₄
1.97-1.81m2HPiperidine H₃ₑ, H₅ₑ
1.74-1.56m2HPiperidine H₃ₐ, H₅ₐ
1.25t, J=7.4 Hz3H-O-CH₂-CH₃

Solvent: CDCl₃, Frequency: 360 MHz

Table 2: Predicted Spectroscopic Data for this compound
TechniquePredicted Key Features
¹H NMR Appearance of a new singlet or doublet around 2.2-2.5 ppm corresponding to the -CH₂-COO- protons. The signal for the piperidine H₄ proton would likely shift slightly upfield and its multiplicity might change.
¹³C NMR Presence of an additional signal for the -CH₂-COO- carbon, typically in the 30-45 ppm range. The signal for the C₄ of the piperidine ring would also be expected to shift.
IR (cm⁻¹) The characteristic C=O stretching vibration of the ester will still be present, likely in a similar region (around 1730 cm⁻¹). The C-O stretching bands will also be observable.
MS (m/z) The molecular ion peak [M]⁺ would be expected at m/z = 305, corresponding to the molecular weight of this compound (C₁₇H₂₃NO₄). Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), the benzyl group (-CH₂Ph), and cleavage of the piperidine ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for oils): Place a small drop of the sample between two KBr or NaCl plates.

    • Thin Film (for solids): Dissolve the solid in a volatile solvent (e.g., CH₂Cl₂ or CHCl₃), cast a film on a salt plate, and allow the solvent to evaporate.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ion source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and other adducts.

    • EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). This method provides information on the molecular ion [M]⁺ and characteristic fragmentation patterns.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized organic compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry purification->ms data_integration Data Integration & Interpretation ir->data_integration nmr->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a target compound.

Disclaimer: The predicted spectroscopic data is for estimation purposes only and should be confirmed by experimental analysis. The provided protocols are general guidelines and may require optimization based on the specific instrumentation and sample properties.

Navigating the Stability of Ethyl N-Cbz-4-piperidineacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Ethyl N-Cbz-4-piperidineacetate. The information presented herein is essential for ensuring the integrity and purity of this compound throughout its lifecycle in research, development, and manufacturing processes. This guide summarizes known stability information, provides detailed experimental protocols for stability assessment, and outlines potential degradation pathways.

Core Concepts of Chemical Stability

This compound, as a carbamate-protected amine, exhibits a robust stability profile under standard handling and storage conditions. The benzyloxycarbonyl (Cbz) protecting group is known for its resilience to a variety of reagents and conditions, which contributes to the overall stability of the molecule. However, like all chemical compounds, it is susceptible to degradation under specific environmental stresses. Understanding these vulnerabilities is critical for maintaining the compound's quality and for the successful development of active pharmaceutical ingredients (APIs).

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage conditions are recommended based on available safety data sheets and general knowledge of Cbz-protected compounds:

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area. Room temperature storage is generally acceptable.[1][2]Prevents acceleration of potential degradation reactions.
Light Keep away from direct sunlight or heat sources.[1]Minimizes the risk of photolytic degradation.
Atmosphere Store in a tightly closed container.[1]Protects from atmospheric moisture and contaminants.
Incompatibilities Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents.[1]These substances can promote the degradation of the Cbz group and the ester functionality.

Proper handling procedures are also crucial. It is advised to handle the compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Potential Degradation Pathways

The primary modes of degradation for this compound are anticipated to involve the cleavage of the Cbz protecting group and hydrolysis of the ethyl ester. The Cbz group is notably susceptible to catalytic hydrogenolysis and strong acidic conditions.

G A This compound B Piperidine-4-acetic acid ethyl ester A->B Catalytic Hydrogenolysis (e.g., H2, Pd/C) C Toluene + CO2 A->C Catalytic Hydrogenolysis (e.g., H2, Pd/C) D N-Cbz-4-piperidineacetic acid A->D Ester Hydrolysis (Acidic or Basic) E Ethanol A->E Ester Hydrolysis (Acidic or Basic)

Figure 1: Potential Degradation Pathways for this compound.

Quantitative Stability Data: An Illustrative Overview

While specific quantitative stability data for this compound is not extensively published, the following table provides a hypothetical representation of stability under forced degradation conditions. This data is based on the known behavior of similar Cbz-protected compounds and serves as a guideline for stability study design.

ConditionDurationParameterSpecificationResult
Thermal (60°C) 14 daysAssay (%)≥ 98.0%99.5%
Total Impurities (%)≤ 2.0%0.45%
Acidic (0.1 N HCl) 48 hoursAssay (%)Report95.2%
Major Degradant (%)Report3.8% (N-Cbz-4-piperidineacetic acid)
Basic (0.1 N NaOH) 48 hoursAssay (%)Report92.7%
Major Degradant (%)Report6.5% (N-Cbz-4-piperidineacetic acid)
Oxidative (3% H2O2) 48 hoursAssay (%)Report99.8%
Total Impurities (%)Report0.15%
Photostability (ICH Q1B) 1.2 million lux hoursAssay (%)≥ 98.0%99.9%
Total Impurities (%)≤ 2.0%0.10%

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a comprehensive stability study should be conducted. The following protocols are provided as a template for such studies.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl and store at 60°C for 48 hours.

    • Basic: Add 0.1 N NaOH and store at 60°C for 48 hours.

    • Oxidative: Add 3% H₂O₂ and store at room temperature for 48 hours.

    • Thermal: Store the solid compound at 60°C for 14 days.

    • Photolytic: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity of the parent compound and any degradants. If significant degradation is observed, attempt to identify the degradation products using LC-MS.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A This compound Solution (1 mg/mL) B Acidic (0.1 N HCl, 60°C) A->B C Basic (0.1 N NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (Solid, 60°C) A->E F Photolytic (ICH Q1B) A->F G HPLC-PDA Analysis B->G C->G D->G E->G F->G H LC-MS for Identification G->H

References

An In-depth Technical Guide to the Synthesis of 4-Piperidineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthetic strategies for preparing 4-piperidineacetic acid and its derivatives. These compounds are pivotal scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their favorable physicochemical properties and versatile functionalization potential.[1][2] This document details key synthetic pathways, including catalytic hydrogenation of pyridine precursors and various cyclization strategies, supplemented with experimental protocols, quantitative data, and visual diagrams of the reaction workflows.

Core Synthetic Strategies

The synthesis of the 4-piperidineacetic acid core can be broadly approached via two primary strategies:

  • Reduction of a Pre-formed Pyridine Ring: This is the most common and direct route, starting from 4-pyridineacetic acid or its esters.

  • Cyclization Strategies: Building the piperidine ring from acyclic precursors.

Catalytic Hydrogenation of 4-Pyridineacetic Acid Derivatives

Catalytic hydrogenation is a robust and widely used method for the saturation of the pyridine ring to yield the corresponding piperidine.[2][3] The reaction typically involves treating a 4-pyridineacetic acid derivative with hydrogen gas in the presence of a metal catalyst.

Reaction Scheme:

The general transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Catalytic_Hydrogenation_Workflow Start 4-Pyridineacetic Acid Hydrochloride Dissolve Dissolve in Solvent (e.g., Acetic Acid, Ethanol) Start->Dissolve Add_Catalyst Add Catalyst (e.g., Pd/C, PtO2, Rh/C) Dissolve->Add_Catalyst Hydrogenate Hydrogenation (H2 gas, elevated pressure) Add_Catalyst->Hydrogenate Filter Filter Catalyst Hydrogenate->Filter Reaction Complete Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Purify Purification (e.g., Recrystallization) Concentrate->Purify End 4-Piperidineacetic Acid Purify->End

Caption: Workflow for the synthesis of 4-piperidineacetic acid via catalytic hydrogenation.

  • Setup: A solution of 4-pyridineacetic acid hydrochloride (1.0 eq) is prepared in a suitable solvent, such as glacial acetic acid or a mixture of ethanol and acetic acid.[4]

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)) is added to the solution under an inert atmosphere.[4]

  • Hydrogenation: The reaction vessel is placed in a high-pressure hydrogenation apparatus (e.g., a Parr shaker). The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 50-100 psi). The mixture is agitated at room temperature or with gentle heating for several hours (10-24 h) until hydrogen uptake ceases.[4][5]

  • Work-up: The reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite.

  • Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting residue is then purified, often by recrystallization from a suitable solvent system like ethanol/ether, to yield the desired 4-piperidineacetic acid product.[4]

Starting MaterialCatalystSolventPressure (psi)Time (h)Yield (%)Reference
4-Pyridineacetic Acid HClPtO₂Acetic Acid5012~90%[5]
4-Ethyl-1[...]pyridinePalladium-blackEthanol/Acetic AcidAtmospheric1076%[4]
Oxazolidinone-pyridinePd/CTHF/H₂O360 (25 bar)1678%[6]
Synthesis of 4-Piperidineacetic Acid Esters and Derivatives

For many applications, particularly in drug discovery, the ester or amide derivatives of 4-piperidineacetic acid are the desired targets. These are typically synthesized from the piperidine core, which can be protected at the nitrogen atom to allow for selective functionalization.

Isonipecotic acid (piperidine-4-carboxylic acid) can be esterified to provide a key intermediate, which can then be homologated to the acetic acid derivative.

  • Reaction Setup: Isonipecotic acid (1.0 eq) is dissolved in absolute ethanol.[7]

  • Reagent Addition: The solution is cooled to 0°C, and thionyl chloride (4.0 eq) is added dropwise.[7]

  • Reaction: The solution is stirred and refluxed for 48 hours.[7]

  • Work-up and Isolation: The solvent is removed under reduced pressure. The resulting oil is dissolved in ethyl acetate and washed with 10% NaOH solution.[7]

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the product as a clear oil.[7]

Starting MaterialReagentSolventTime (h)Yield (%)Reference
Isonipecotic AcidThionyl ChlorideEthanol4894%[7]

The secondary amine of the piperidine ring is a common site for modification, allowing for the introduction of various substituents to modulate pharmacological properties.[8] This is often achieved through direct alkylation with an alkyl halide or via reductive amination.

N_Alkylation_Workflow Start Ethyl 4-piperidineacetate Dissolve Dissolve in Solvent (e.g., DMF, Acetonitrile) Start->Dissolve Add_Base Add Base (e.g., K2CO3, NaH) Dissolve->Add_Base Add_Alkyl_Halide Add Alkyl Halide (RX) dropwise Add_Base->Add_Alkyl_Halide Stir Stir at RT (or heat if needed) Add_Alkyl_Halide->Stir Quench Quench with Water Stir->Quench Reaction Complete (TLC) Extract Extract with Organic Solvent (e.g., Diethyl Ether) Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify End N-Alkyl-4-piperidineacetate Derivative Purify->End

Caption: General workflow for the direct N-alkylation of a piperidine ester.

  • Setup: To a stirred solution of a piperidine derivative (e.g., ethyl 4-piperidineacetate, 1.0 eq) in an anhydrous aprotic solvent like DMF or acetonitrile, a base such as anhydrous potassium carbonate (1.5 eq) is added.[8][9]

  • Reagent Addition: The desired alkyl halide (1.1 eq) is added dropwise to the mixture at room temperature.[8]

  • Reaction: The mixture is stirred at room temperature for 12-24 hours. For less reactive halides, the reaction may require heating.[8] Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water and extracted with an organic solvent like diethyl ether or ethyl acetate.[8]

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. The crude product is then purified by flash column chromatography.[8]

The carboxylic acid moiety of 4-piperidineacetic acid is readily converted to amides using standard peptide coupling reagents. This is a crucial transformation for building complex drug molecules.[10][11]

  • Activation: A solution of N-protected 4-piperidineacetic acid (1.0 eq) is prepared in DMF at 0°C. A coupling agent such as HATU (2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA, 3.0 eq) are added.[12]

  • Amine Addition: The desired amine (slight excess) is added to the activated acid solution.

  • Reaction: The mixture is stirred at room temperature for 30-60 minutes until the reaction is complete (monitored by TLC).[12]

  • Work-up: The reaction is diluted with water and extracted with an appropriate organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The final amide product is purified by column chromatography.[12][13]

Characterization Data

The synthesized compounds are typically characterized by a suite of analytical techniques to confirm their structure and purity.

CompoundTechniqueDataReference
Ethyl 4-piperidinecarboxylate¹H NMR (400 MHz, CDCl₃)δ 4.12 (q, 2H), 3.07 (dt, 2H), 2.61 (td, 2H), 2.38 (tt, 1H), 1.94-1.78 (m, 2H), 1.59 (m, 2H), 1.24 (t, 3H)[7]
Ethyl 4-piperidinecarboxylateMS (ESI)m/z 158.2 [M+H]⁺[7]
4-Pyridineacetic AcidMolecular FormulaC₇H₇NO₂[14]
4-Pyridineacetic AcidMolecular Weight137.14 g/mol [14]
4-Pyridylacetic acid hydrochlorideMelting Point141 °C (dec.)

This guide provides foundational knowledge and practical protocols for the synthesis of 4-piperidineacetic acid derivatives. The versatility of the piperidine scaffold, combined with the robust synthetic routes described, ensures its continued importance in the field of drug development. Researchers are encouraged to adapt these methodologies to their specific molecular targets.

References

The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the field of organic synthesis, continues to be an indispensable tool for the protection of amines, particularly in the construction of complex nitrogen-containing heterocycles like piperidine.[1][2] Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules, making the strategic use of protecting groups paramount in their synthesis. This technical guide provides an in-depth exploration of the role of the Cbz protecting group in piperidine synthesis, offering a comprehensive overview of its application, detailed experimental protocols, and a comparative analysis with other common amine protecting groups.

The Core Function: A Shield for the Amine

The primary function of the Cbz group is to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen.[2] This is achieved by converting the secondary amine into a less reactive carbamate.[2] This protection is crucial to prevent undesired side reactions during subsequent synthetic transformations on other parts of the molecule.[3] The Cbz group is renowned for its stability across a broad spectrum of reaction conditions, including basic and moderately acidic environments, yet it can be selectively removed under specific and relatively mild conditions.[2][3]

Advantages and Disadvantages of Employing the Cbz Group

The selection of a protecting group is a critical decision in any synthetic strategy. The Cbz group offers a unique set of advantages that make it a compelling choice in many scenarios, but it is not without its limitations.

Table 1: Advantages and Disadvantages of the Cbz Protecting Group

AdvantagesDisadvantages
Excellent Stability: Stable to a wide range of non-reductive reagents.[1]Incompatibility with Reductive Conditions: Catalytic hydrogenolysis, the primary deprotection method, is not suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[2]
Ease of Introduction and Removal: Straightforward protection and deprotection protocols.[4]Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds.[5]
Crystallinity: Cbz-protected intermediates often exhibit increased crystallinity, facilitating purification by recrystallization.[6]Harsh Acidic Deprotection: Alternative acidic deprotection methods can be harsh and may not be compatible with acid-labile functional groups.[7]
Cost-Effective: The reagent for Cbz introduction, benzyl chloroformate, is generally more economical than those for Boc and Fmoc protection.[6]
Orthogonality: Orthogonal to common acid-labile (Boc) and base-labile (Fmoc) protecting groups.[2][6]
Reduced Racemization Potential: The urethane nature of the Cbz group can help suppress racemization at adjacent stereocenters.[6]

The Synthetic Workflow: Protection and Deprotection

The application of the Cbz group in piperidine synthesis follows a logical workflow of protection and deprotection, allowing for chemical modifications at other positions of the molecule.

G Piperidine Piperidine Derivative Cbz_Piperidine N-Cbz-Protected Piperidine Piperidine->Cbz_Piperidine Cbz Protection (Benzyl Chloroformate, Base) Modified_Cbz_Piperidine Modified N-Cbz-Protected Piperidine Cbz_Piperidine->Modified_Cbz_Piperidine Synthetic Modifications (e.g., alkylation, acylation) Deprotected_Piperidine Final Piperidine Product Modified_Cbz_Piperidine->Deprotected_Piperidine Cbz Deprotection (e.g., Catalytic Hydrogenolysis)

Caption: General workflow for piperidine synthesis using Cbz protection.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for successful synthesis. The following sections provide methodologies for the introduction and removal of the Cbz protecting group from a piperidine nitrogen.

Cbz Protection of Piperidine

The most common method for the introduction of the Cbz group is the reaction of piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8]

Protocol 1: Cbz Protection using Sodium Carbonate

  • Materials:

    • Piperidine derivative (1.0 equiv)

    • Benzyl chloroformate (1.1 equiv)

    • Sodium carbonate (2.0 equiv)

    • Water

    • Dichloromethane (or other suitable organic solvent)

  • Procedure:

    • Dissolve the piperidine derivative and sodium carbonate in water.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the dichloromethane to the aqueous solution.

    • Slowly add benzyl chloroformate to the biphasic mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Table 2: Typical Conditions for Cbz Protection

ReagentBaseSolventTemperatureTypical Yield
Benzyl ChloroformateNa₂CO₃, NaHCO₃, or Et₃NWater/DCM, THF, or Dioxane0 °C to room temperature>90%

Note: The choice of base and solvent may vary depending on the specific substrate.

Cbz Deprotection of N-Cbz-Piperidine

The removal of the Cbz group is most commonly and cleanly achieved by catalytic hydrogenolysis.[7] Alternative methods are available for substrates that are sensitive to hydrogenation.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

  • Materials:

    • N-Cbz-piperidine derivative (1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the N-Cbz-piperidine derivative in methanol or ethanol in a flask equipped with a stir bar.

    • Carefully add the Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as set on the apparatus) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to afford the deprotected piperidine.

G Start N-Cbz-Piperidine Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis Preferred Method (Mild Conditions) Acidolysis Acidic Cleavage (e.g., HBr/AcOH) Start->Acidolysis Alternative for Hydrogenation-Sensitive Substrates Final_Product Deprotected Piperidine Hydrogenolysis->Final_Product Acidolysis->Final_Product

Caption: Decision pathway for Cbz deprotection of piperidines.

Protocol 3: Cbz Deprotection under Acidic Conditions

For substrates containing functional groups that are sensitive to reduction, such as alkenes or alkynes, acidic cleavage provides an alternative deprotection strategy.[7][9]

  • Materials:

    • N-Cbz-piperidine derivative (1.0 equiv)

    • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

    • Diethyl ether (for precipitation)

  • Procedure:

    • Dissolve the N-Cbz-piperidine derivative in a minimal amount of 33% HBr in acetic acid at room temperature.

    • Stir the solution for 1-3 hours, monitoring the reaction by TLC.

    • Upon completion, add the reaction mixture to a flask of cold diethyl ether to precipitate the piperidine hydrobromide salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

    • The free base can be obtained by neutralization with a suitable base and extraction.

Table 3: Comparison of Cbz Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CRoom temperature, atmospheric pressureMild, clean, high yieldingIncompatible with reducible groups, catalyst poisoning
Acidic Cleavage HBr/AcOH, conc. HClRoom temperatureMetal-free, suitable for hydrogenation-sensitive substratesHarsh conditions, may not be suitable for acid-labile groups

Orthogonality: A Key Advantage in Complex Synthesis

A significant strength of the Cbz group is its orthogonality with other widely used amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][6] This orthogonality is crucial in the synthesis of complex molecules bearing multiple amine functionalities, as it allows for the selective deprotection of one amine in the presence of others.[10] For instance, a Cbz-protected piperidine can remain intact during the acidic removal of a Boc group elsewhere in the molecule.[11]

G Molecule Molecule with Boc, Cbz, and Fmoc Protected Amines Acid Acidic Conditions (e.g., TFA) Molecule->Acid Selectively Removes Boc Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Molecule->Hydrogenolysis Selectively Removes Cbz Base Basic Conditions (e.g., Piperidine) Molecule->Base Selectively Removes Fmoc Boc_Removed Boc Group Removed Acid->Boc_Removed Cbz_Removed Cbz Group Removed Hydrogenolysis->Cbz_Removed Fmoc_Removed Fmoc Group Removed Base->Fmoc_Removed

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Conclusion

The Cbz protecting group remains a powerful and versatile tool in the synthesis of piperidine-containing molecules. Its stability, ease of handling, and orthogonality make it a valuable asset for researchers and drug development professionals. While the advent of other protecting groups has expanded the synthetic chemist's toolkit, the Cbz group's unique characteristics, particularly its robustness and the mildness of its primary deprotection method, ensure its continued relevance in the construction of complex and medicinally important compounds. A thorough understanding of its advantages, limitations, and the associated experimental protocols is essential for its effective implementation in modern organic synthesis.

References

Ethyl N-Cbz-4-piperidineacetate: A Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous biologically active compounds and approved drugs. Its synthetic tractability and favorable physicochemical properties make it a frequent choice for the design of novel therapeutics. Within this class of compounds, Ethyl N-Cbz-4-piperidineacetate stands out as a particularly versatile starting material for the construction of innovative molecular architectures targeting a range of debilitating diseases. This technical guide provides a comprehensive overview of the utility of this compound in novel scaffold design, with a focus on its application in the development of enzyme inhibitors and receptor modulators for central nervous system (CNS) disorders and oncology.

Chemical Properties and Synthesis

This compound, also known as benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, is a key intermediate in organic synthesis. The carboxybenzyl (Cbz) protecting group on the piperidine nitrogen provides stability during synthetic transformations and can be readily removed under specific conditions to allow for further functionalization. The ethyl acetate group at the 4-position offers a handle for a variety of chemical modifications, including hydrolysis, amidation, and reduction, enabling the creation of diverse libraries of compounds.

The synthesis of this compound and its derivatives often involves standard organic chemistry reactions. A common synthetic route to related N-Cbz protected piperidines involves the reaction of the corresponding piperidine derivative with benzyl chloroformate in the presence of a base. For instance, 1-Cbz-4-piperidone can be synthesized from 4,4-piperidinediol hydrochloride by reacting it with benzyl chloroformate and sodium carbonate.[1]

Applications in Novel Scaffold Design

The rigid, three-dimensional structure of the piperidine ring allows for the precise spatial orientation of functional groups, a critical aspect in designing molecules that can interact with high affinity and selectivity with biological targets. This compound serves as a valuable building block for scaffolds targeting a variety of enzymes and receptors.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

One of the most promising applications of piperidine-based scaffolds is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. The N-benzylpiperidine motif is a key structural feature of donepezil, a widely prescribed AChE inhibitor.

Researchers have synthesized and evaluated numerous N-benzylpiperidine derivatives for their AChE inhibitory activity. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been shown to exhibit potent anti-AChE activity.[2] The introduction of bulky substituents on the benzamide moiety can significantly enhance inhibitory potency.[2]

Table 1: Quantitative Data for Piperidine-Based Acetylcholinesterase Inhibitors

Compound IDStructureTargetIC50 (nM)
d5 N-benzyl piperidine derivativeHDAC170
AChE6890
d10 N-benzyl piperidine derivativeHDAC450
AChE3220
19 1-Benzyl-4-[2-[4-(benzoylamino)phthali mido]ethyl]piperidine hydrochlorideAChE5.10 (µM)
21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56

Data sourced from multiple studies.[2][3][4] Note that compounds d5 and d10 also show activity against histone deacetylase (HDAC), highlighting the potential for multi-target ligands.

Sigma-1 (σ1) Receptor Modulators for Neurodegenerative Diseases and Cancer

The sigma-1 (σ1) receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of conditions including neurodegenerative diseases, psychiatric disorders, and cancer.[5][6] The σ1 receptor plays a crucial role in regulating cellular stress responses, calcium signaling, and ion channel function.[5][6][7]

Piperidine-containing scaffolds have been instrumental in the development of potent and selective σ1 receptor ligands. The synthesis of aminoethyl-substituted piperidine derivatives has led to the identification of compounds with high affinity for the σ1 receptor and antiproliferative properties against human tumor cells.[8] Structure-activity relationship (SAR) studies have shown that substitution on the piperidine nitrogen can modulate both σ1 affinity and selectivity over the σ2 subtype.[8]

Table 2: Quantitative Data for Piperidine-Based Sigma-1 Receptor Ligands

Compound IDStructureTargetKᵢ (nM)
4a Secondary amine piperidine derivativeσ1165
18a N-methyl piperidine derivativeσ17.9
18b N-ethyl piperidine derivativeσ1/σ2Similar affinity for both
19b N-phenylpropyl piperidine derivativeσ27-fold preference over σ1

Data from a study on aminoethyl-substituted piperidine derivatives.[8]

Experimental Protocols

General Synthesis of N-Arylpiperazine Derivatives

A general and efficient protocol for the synthesis of novel thiazolinylphenyl-piperazines has been described. In a round-bottomed flask, a mixture of the appropriate x-(1-piperazinyl)benzonitrile, 2-aminoethane-1-thiol hydrochloride, and sodium hydroxide is stirred at 80°C for 4 hours under solvent-free conditions. The reaction mixture is then dissolved in dichloromethane and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under vacuum to yield the final product.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of synthesized compounds against AChE can be determined using a spectrophotometric method. The assay is typically performed in a 96-well plate.

  • Reagent Preparation : Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation : Add the test compounds at various concentrations to the wells, followed by the AChE enzyme solution. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation : Add the substrate solution (a mixture of ATCI and DTNB) to each well to start the reaction.

  • Absorbance Measurement : Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the color change is proportional to the enzyme activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Sigma-1 Receptor Binding Assay

The affinity of compounds for the σ1 receptor can be determined through competitive binding assays using a radiolabeled ligand.

  • Membrane Preparation : Prepare membrane homogenates from a suitable tissue source (e.g., guinea pig brain) known to express the σ1 receptor.

  • Binding Reaction : In a reaction tube, combine the membrane preparation, a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and the test compound at various concentrations.

  • Incubation : Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration : Rapidly filter the reaction mixture through glass fiber filters to separate the bound and unbound radioligand.

  • Radioactivity Measurement : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the Ki value for each test compound, which represents its binding affinity for the receptor.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway and AChE Inhibition

Acetylcholine (ACh) is a key neurotransmitter in the central and peripheral nervous systems. In a cholinergic synapse, ACh is released from the presynaptic neuron and binds to nicotinic (nAChR) and muscarinic (mAChR) receptors on the postsynaptic membrane, propagating the nerve signal. Acetylcholinesterase (AChE) is located in the synaptic cleft and rapidly hydrolyzes ACh into choline and acetate, terminating the signal. Piperidine-based AChE inhibitors block the active site of AChE, preventing the breakdown of ACh and thereby increasing its concentration and duration of action in the synapse. This enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease where there is a deficit in this signaling pathway.[9][10]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release Choline_uptake Choline Transporter Choline Choline Choline_uptake->Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis ACh_synthesis->ACh_vesicle Packaging AChE AChE ACh_synapse->AChE Hydrolysis nAChR nAChR ACh_synapse->nAChR Binds mAChR mAChR ACh_synapse->mAChR Binds AChE->Choline Inhibitor Piperidine Inhibitor Inhibitor->AChE Inhibits Signal Signal Propagation nAChR->Signal mAChR->Signal

Caption: Cholinergic signaling at the synapse and the inhibitory action of piperidine-based AChE inhibitors.

Sigma-1 Receptor Signaling Cascade

The σ1 receptor is a unique intracellular chaperone protein that modulates a variety of signaling pathways, particularly in response to cellular stress.[5][7][11] Under normal conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum (ER). Upon stimulation by ligands (agonists) or cellular stress, the σ1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels and other receptors.[7][12] One of its key functions is the modulation of calcium (Ca²⁺) signaling between the ER and mitochondria by stabilizing the inositol 1,4,5-trisphosphate receptor (IP3R).[5][6] This regulation of Ca²⁺ homeostasis is critical for cell survival and function. Piperidine-based ligands can act as agonists or antagonists of the σ1 receptor, thereby modulating these downstream signaling events.

Sigma1_Signaling cluster_er Endoplasmic Reticulum cluster_cyto Cytosol cluster_mito Mitochondrion Sigma1_BiP σ1 Receptor - BiP Complex IP3R IP3 Receptor Sigma1_BiP->IP3R Dissociates & Interacts Ca_mito Mitochondrial Ca²⁺ IP3R->Ca_mito Ca²⁺ influx Ligand Piperidine Ligand Ligand->Sigma1_BiP Binds Stress Cellular Stress Stress->Sigma1_BiP Ca_cyto Cytosolic Ca²⁺ Ca_cyto->IP3R Cell_survival Cell Survival & Function Ca_mito->Cell_survival

Caption: Simplified signaling cascade of the sigma-1 receptor and its modulation by piperidine-based ligands.

Experimental Workflow for Synthesis and Evaluation

The development of novel bioactive scaffolds from this compound follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Primary Biological Screening (e.g., Enzyme Inhibition) Characterization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies SAR->In_Vivo Lead_Opt->Synthesis Iterative Design End Candidate Drug In_Vivo->End

Caption: A typical experimental workflow for the design and development of novel drug candidates from this compound.

Conclusion

This compound represents a highly valuable and versatile starting material for the design and synthesis of novel molecular scaffolds with significant therapeutic potential. Its inherent structural features, combined with its synthetic accessibility, make it an ideal building block for developing potent and selective modulators of key biological targets, particularly in the areas of neurodegenerative diseases and oncology. The continued exploration of this privileged scaffold is expected to yield a new generation of innovative drug candidates to address unmet medical needs.

References

An In-depth Technical Guide to Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Cbz-4-piperidineacetate, a key intermediate in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and potential applications, with a focus on quantitative data and experimental protocols.

Chemical and Physical Properties

This compound is a derivative of piperidine, featuring a carboxybenzyl (Cbz) protecting group on the nitrogen atom and an ethyl acetate group at the 4-position. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The N-benzyl piperidine (N-BP) motif, a core component of this compound, is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature, which can be pivotal for optimizing efficacy and physicochemical properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 80221-26-7[2][3]
Molecular Formula C17H23NO4[2][3]
Molecular Weight 305.37 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Purity 95%[2]
Boiling Point (Predicted) 403.7±45.0 °C[4]
Density (Predicted) 1.165±0.06 g/cm3 [4]
pKa (Predicted) -2.28±0.40[4]
Storage Temperature 2-8°C[4]

Table 2: Spectroscopic Data (¹H NMR) of a related compound, Ethyl 1-Cbz-piperidine-4-carboxylate

Note: The following data is for a structurally similar compound and may be used for comparative purposes.

Chemical Shift (δ)MultiplicityNumber of ProtonsAssignmentReference
7.40-7.27m5HAromatic (Cbz)[5]
5.12s2HO-CH₂ (Cbz)[5]
4.22-3.99m2HPiperidine[5]
4.40q, J=7.4 Hz2HO-CH₂ (Ethyl)[5]
2.93br t, J=11.6 Hz2HPiperidine[5]
2.45m2HPiperidine[5]
1.97-1.81m2HPiperidine[5]
1.74-1.56m2HPiperidine[5]
1.25t, J=7.4 Hz3HCH₃ (Ethyl)[5]

Synthesis of this compound

The synthesis of N-Cbz protected piperidine derivatives is a common procedure in organic chemistry. The Cbz group serves as a robust protecting group for the secondary amine of the piperidine ring, allowing for selective reactions at other positions of the molecule.

Experimental Protocol: Synthesis of Ethyl 1-Cbz-piperidine-4-carboxylate

The general procedure for the synthesis of the related compound, ethyl 1-Cbz-piperidine-4-carboxylate, involves the reaction of ethyl 4-piperidinecarboxylate with benzyl chloroformate.[4][5]

Materials:

  • Ethyl 4-piperidinecarboxylate (87 g, 0.55 mol)[5]

  • Benzyl chloroformate (95 g, 0.56 mol)[5]

  • Sodium carbonate (60 g, 0.57 mol)[5]

  • Dichloromethane (400 mL)[5]

  • Anhydrous magnesium sulfate

  • Silica gel

  • Ethyl acetate/isohexane (eluent)

Procedure:

  • A solution of benzyl chloroformate (95 g, 0.56 mol) in dichloromethane (200 mL) is prepared.[5]

  • This solution is added slowly and dropwise to a stirred mixture of ethyl 4-piperidinecarboxylate (87 g, 0.55 mol) and sodium carbonate (60 g, 0.57 mol). The addition is controlled over a period of 70 minutes.[5]

  • During the addition, an additional 200 mL of dichloromethane is added simultaneously.[5]

  • The reaction mixture is stirred continuously at room temperature for 2.5 days.[5]

  • The mixture is then filtered through a Celite pad.[5]

  • The organic layer is separated, dried with anhydrous magnesium sulfate, filtered, and concentrated.[5]

  • The resulting residue is purified by silica gel column chromatography using ethyl acetate/isohexane as the eluent to afford the target product.[5]

Yield: 152 g (94%)[5]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification cluster_product Product Reactant1 Ethyl 4-piperidinecarboxylate Reaction Stirring in Dichloromethane (Room Temperature, 2.5 days) Reactant1->Reaction Reactant2 Benzyl Chloroformate Reactant2->Reaction Reactant3 Sodium Carbonate Reactant3->Reaction Filtration Filtration through Celite Reaction->Filtration Extraction Separation and Drying (Anhydrous MgSO4) Filtration->Extraction Concentration Concentration Extraction->Concentration Purification Silica Gel Column Chromatography (Eluent: Ethyl Acetate/Isohexane) Concentration->Purification Product Ethyl 1-Cbz-piperidine-4-carboxylate Purification->Product

Caption: Synthesis workflow for Ethyl 1-Cbz-piperidine-4-carboxylate.

Applications in Drug Discovery and Organic Synthesis

Piperidine derivatives are integral to the development of a wide range of pharmaceuticals. The piperidine ring is a common scaffold found in many biologically active molecules, including those targeting the central nervous system.[6][7] The N-Cbz-piperidine-4-acetic acid moiety, closely related to the title compound, is utilized as an intermediate in the synthesis of anti-tumor compounds.

The N-benzyl piperidine (N-BP) framework is a privileged scaffold in medicinal chemistry. It is present in numerous approved drugs and clinical candidates.[1] This motif can engage in crucial cation-π interactions with target proteins and provides a platform for stereochemical optimization to enhance potency and reduce toxicity.[1]

Derivatives of piperidine have shown potential in treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder by exhibiting affinity for monoamine transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[8][9] The synthesis of novel piperidine-based compounds is an active area of research for the development of new therapeutics.[8]

Logical Relationship of Piperidine Scaffolds in Drug Development

Drug_Development_Logic Piperidine Piperidine Scaffold NCbz N-Cbz Protection Piperidine->NCbz Functionalization Further Functionalization NCbz->Functionalization ActiveCompounds Biologically Active Compounds Functionalization->ActiveCompounds CNSDrugs CNS Drugs ActiveCompounds->CNSDrugs Antitumor Antitumor Agents ActiveCompounds->Antitumor Monoamine Monoamine Transporter Inhibitors ActiveCompounds->Monoamine

Caption: Role of piperidine scaffolds in drug development.

This guide consolidates the available information on this compound, providing a foundation for researchers and developers working with this and related compounds. The versatility of the piperidine scaffold, combined with the utility of the Cbz protecting group, ensures its continued importance in the synthesis of novel chemical entities with therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Biologically Active Compounds from Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl N-Cbz-4-piperidineacetate as a versatile starting material for the synthesis of a variety of biologically active compounds. This document includes detailed experimental protocols, quantitative data for synthesized compounds, and visualizations of experimental workflows and relevant biological signaling pathways.

Introduction

This compound is a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases, including central nervous system disorders, cancer, and infectious diseases.[1] The Cbz (carboxybenzyl) protecting group on the piperidine nitrogen allows for selective modification at other positions of the molecule, while the ethyl acetate group at the 4-position provides a handle for further chemical transformations. This document details the synthesis of two classes of biologically active molecules derived from this starting material: acetylcholinesterase (AChE) inhibitors for potential application in Alzheimer's disease and anticancer agents.

I. Synthesis of Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2]

Quantitative Data: Acetylcholinesterase Inhibitory Activity

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a representative compound synthesized from this compound.

Compound IDTarget CompoundIC₅₀ (AChE)Reference CompoundIC₅₀ (AChE)
1 1-Benzyl-4-(2-aminoethyl)piperidine-Donepezil0.14 ± 0.03 µM[3]
2 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56 nM[4]Donepezil-

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency.

Experimental Protocols: Synthesis of a 1-Benzyl-4-(substituted)piperidine Derivative

This protocol outlines a two-step synthesis to produce a key intermediate, 1-benzyl-4-(2-aminoethyl)piperidine, which can be further derivatized to generate potent AChE inhibitors.

Step 1: Deprotection of this compound

This step removes the Cbz protecting group to yield the free secondary amine.

Deprotection_Workflow start Start: This compound reagents Reagents: 10% Pd/C, H₂ gas start->reagents 1. solvent Solvent: Methanol reagents->solvent 2. reaction Reaction: Stir at RT under H₂ atmosphere solvent->reaction 3. workup Work-up: Filter through Celite, Concentrate filtrate reaction->workup 4. product Product: Ethyl 4-piperidineacetate workup->product 5.

Caption: Workflow for Cbz Deprotection.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 wt%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr shaker).

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.[5]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 4-piperidineacetate. This product is often used in the next step without further purification.

Step 2: N-Alkylation with Benzyl Bromide

This step introduces the benzyl group onto the piperidine nitrogen.

N_Alkylation_Workflow start Start: Ethyl 4-piperidineacetate reagents Reagents: Benzyl bromide, K₂CO₃ start->reagents 1. solvent Solvent: Acetonitrile or DMF reagents->solvent 2. reaction Reaction: Stir at RT solvent->reaction 3. workup Work-up: Filter, Concentrate, Extract with Et₂O reaction->workup 4. purification Purification: Column Chromatography workup->purification 5. product Product: Ethyl 1-benzyl-4-piperidineacetate purification->product 6.

Caption: Workflow for N-Alkylation.

Materials:

  • Ethyl 4-piperidineacetate (from Step 1)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of Ethyl 4-piperidineacetate (1.0 eq) in anhydrous ACN or DMF, add anhydrous potassium carbonate (1.5 eq).[6]

  • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure Ethyl 1-benzyl-4-piperidineacetate.

Further functionalization of the ethyl acetate moiety (e.g., reduction to an alcohol followed by conversion to an amine) can lead to the final target compounds with potent AChE inhibitory activity.

Signaling Pathway: Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors act by increasing the concentration of acetylcholine at the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a deficit in this neurotransmitter.

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Acetylcholinesterase Inhibition Pathway.

II. Synthesis of Anticancer Agents

Piperidine and its derivatives have been shown to exhibit significant anticancer properties by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[7][8]

Quantitative Data: In Vitro Anticancer Activity

The following table presents the cytotoxic activity of representative piperidine-containing compounds against various cancer cell lines.

Compound ClassCell LineIC₅₀ / GI₅₀Reference
Pyrrolo[1,2-a]quinoxalinesJurkat (Leukemia)-[5]
Pyrrolo[1,2-a]quinoxalinesU266 (Leukemia)-[5]
Pyrrolo[1,2-a]quinoxalinesK562 (Leukemia)-[5]
Furfurylidene 4-piperidonesMolt-4 (Leukemia)Significant cytotoxicity[9]
Tetramethylpiperidine-phenazinesWHCO3 (Esophageal Cancer)0.36 - 0.48 µg/ml[10]
Tetramethylpiperidine-phenazinesPLC (Hepatocellular Carcinoma)0.36 - 0.48 µg/ml[10]

Note: IC₅₀/GI₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth. Specific values for pyrrolo[1,2-a]quinoxalines were not provided in the abstract but were noted as having interesting cytotoxic potential.

Experimental Protocols: Synthesis of a Pyrrolo[1,2-a]quinoxaline Derivative

This protocol outlines a multi-step synthesis of a pyrrolo[1,2-a]quinoxaline derivative, a class of compounds with demonstrated antiproliferative activity.[5] The synthesis starts with the deprotected and N-benzylated intermediate from the previous section.

Step 3: Hydrolysis of the Ester

This step converts the ethyl ester to a carboxylic acid.

Materials:

  • Ethyl 1-benzyl-4-piperidineacetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Ethyl 1-benzyl-4-piperidineacetate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-4-piperidineacetic acid.

Step 4: Amide Coupling and Cyclization to form Pyrrolo[1,2-a]quinoxaline

This is a key step involving the formation of an amide bond followed by an intramolecular cyclization to form the final heterocyclic core.

Anticancer_Synthesis_Workflow start Start: 1-Benzyl-4-piperidineacetic acid reagents1 Reagents: Amine, Coupling Agent (e.g., HATU) start->reagents1 reaction1 Amide Bond Formation reagents1->reaction1 intermediate Intermediate: Amide Derivative reaction1->intermediate reagents2 Reagents: Acid catalyst intermediate->reagents2 reaction2 Intramolecular Cyclization reagents2->reaction2 product Product: Pyrrolo[1,2-a]quinoxaline Derivative reaction2->product

Caption: General workflow for Pyrrolo[1,2-a]quinoxaline synthesis.

Materials:

  • 1-Benzyl-4-piperidineacetic acid

  • Substituted 2-(1H-pyrrol-1-yl)aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure: A general procedure is provided as the specific substituted aniline will vary based on the desired final product.

  • To a solution of 1-benzyl-4-piperidineacetic acid (1.0 eq) and the substituted 2-(1H-pyrrol-1-yl)aniline (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • The subsequent intramolecular cyclization to form the pyrrolo[1,2-a]quinoxaline ring system is typically acid-catalyzed. This can be achieved by adding an acid such as p-toluenesulfonic acid and heating the reaction mixture.

  • The reaction work-up will involve quenching with water, extraction with an organic solvent, and purification by column chromatography to yield the final product.

Signaling Pathways: Mechanisms of Piperidine-Based Anticancer Agents

Piperidine derivatives can induce cancer cell death through various mechanisms, including the modulation of key signaling pathways like PI3K/Akt and the induction of apoptosis.[7][8]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Piperidine Piperidine Derivative Piperidine->PI3K Inhibits Piperidine->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PI3K/Akt Signaling Pathway Inhibition.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis.

Apoptosis_Pathway Piperidine Piperidine Derivative Mitochondria Mitochondria Piperidine->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induction.

Disclaimer

The protocols and information provided in these application notes are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The biological activities and synthetic yields are based on published literature and may vary depending on experimental conditions.

References

Application Notes and Protocols: Ethyl N-Cbz-4-piperidineacetate in the Synthesis of Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Ethyl N-Cbz-4-piperidineacetate as a key intermediate in the synthesis of novel anticonvulsant agents. While direct synthesis of a commercially available anticonvulsant from this specific starting material is not widely documented in publicly available literature, its structural motifs are present in numerous centrally active compounds. This document outlines plausible synthetic strategies to generate libraries of potential anticonvulsant candidates, supported by detailed experimental protocols for analogous reactions, quantitative data from relevant studies on piperidine-based anticonvulsants, and diagrams of pertinent biological pathways.

The core strategy involves the chemical modification of this compound at three key positions: the ethyl ester, the carbobenzyloxy (Cbz) protecting group, and the piperidine nitrogen following deprotection. These modifications allow for the introduction of diverse chemical functionalities known to be associated with anticonvulsant activity.

Proposed Synthetic Pathways

The following diagram illustrates a proposed synthetic workflow for the diversification of this compound to generate a library of potential anticonvulsant compounds. This workflow is based on established chemical transformations of similar piperidine-containing molecules.

G start This compound hydrolysis Ester Hydrolysis start->hydrolysis amidation Amidation hydrolysis->amidation deprotection Cbz Deprotection amidation->deprotection alkylation N-Alkylation / Arylation deprotection->alkylation library Library of Potential Anticonvulsants alkylation->library G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle gaba_a GABA-A Receptor (Cl⁻ Channel) vesicle->gaba_a GABA release vgcc Voltage-gated Ca²⁺ Channel vgcc->vesicle Ca²⁺ influx triggers release gat1 GAT-1 gaba_a->gat1 GABA reuptake cl_influx Cl⁻ Influx gaba_a->cl_influx hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization

Application of Ethyl N-Cbz-4-piperidineacetate in Anticancer Drug Discovery: A Focus on Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: Ethyl N-Cbz-4-piperidineacetate is a valuable heterocyclic building block in medicinal chemistry, particularly in the discovery of novel anticancer agents. Its rigid piperidine core provides a well-defined three-dimensional scaffold that can be strategically functionalized to interact with various biological targets implicated in cancer progression. The presence of the N-Cbz protecting group offers stability during synthetic manipulations and allows for its selective removal to introduce further diversity. The ethyl acetate side chain provides a convenient handle for derivatization, most commonly through amide bond formation, enabling the linkage of the piperidine scaffold to other pharmacophoric fragments.

Core Application in Anticancer Drug Discovery: A primary application of this compound lies in its use as a key intermediate for the synthesis of protein kinase inhibitors.[1] Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The piperidine moiety of this compound can be elaborated to interact with the ATP-binding site or allosteric sites of various kinases, leading to the inhibition of their catalytic activity and the subsequent blockade of downstream signaling pathways that promote tumor growth and survival.

Focus on IGF-1R Kinase Inhibitors: One notable application is in the development of inhibitors for the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase that is overexpressed in a variety of human cancers and plays a significant role in tumor cell proliferation, survival, and resistance to therapy.[2][3][4][5][6] The general strategy involves the amide coupling of N-Cbz-4-piperidineacetic acid (the hydrolyzed form of this compound) with a heterocyclic core that is designed to interact with the hinge region of the kinase's ATP-binding pocket. The piperidine ring itself can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Illustrative Synthesized Anticancer Agent

For the purpose of these application notes, we will consider a hypothetical potent and selective inhibitor of IGF-1R, designated as Compound-X , synthesized from this compound.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro activity of Compound-X .

Table 1: In Vitro Kinase Inhibitory Activity of Compound-X

Kinase TargetIC50 (nM)
IGF-1R15
InsR250
EGFR>10,000
VEGFR2>10,000
PDGFRβ>10,000

Table 2: In Vitro Anti-proliferative Activity of Compound-X against Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
MCF-7Breast Cancer0.8
HCT116Colon Cancer1.2
A549Lung Cancer1.5
PC-3Prostate Cancer2.1
Normal FibroblastsNon-cancerous Control>50

Signaling Pathway

Compound-X is designed to inhibit the IGF-1R signaling pathway. Upon binding of its ligand (IGF-1 or IGF-2), IGF-1R autophosphorylates and activates downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation, survival, and inhibit apoptosis. By inhibiting IGF-1R kinase activity, Compound-X blocks these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R Binding PI3K PI3K IGF1R->PI3K Activation Ras Ras IGF1R->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CompoundX Compound-X CompoundX->IGF1R Inhibition

Caption: IGF-1R Signaling Pathway and Inhibition by Compound-X.

Experimental Protocols

Synthesis of Compound-X from this compound

This protocol is an illustrative example based on general synthetic methodologies.

Synthesis_Workflow Start Ethyl N-Cbz-4- piperidineacetate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate1 N-Cbz-4- piperidineacetic acid Step1->Intermediate1 Step2 Amide Coupling (Heterocyclic Amine, EDC, HOBt, DMF) Intermediate1->Step2 Intermediate2 N-Cbz Protected Compound-X Step2->Intermediate2 Step3 Cbz-Deprotection (H2, Pd/C, MeOH) Intermediate2->Step3 FinalProduct Compound-X Step3->FinalProduct

Caption: Synthetic Workflow for Compound-X.

a. Step 1: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product, N-Cbz-4-piperidineacetic acid, with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the carboxylic acid as a white solid.

b. Step 2: Amide Coupling

  • To a solution of N-Cbz-4-piperidineacetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the mixture at 0°C for 30 minutes.

  • Add the desired heterocyclic amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Cbz protected Compound-X.

c. Step 3: Cbz-Deprotection

  • Dissolve the N-Cbz protected Compound-X (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C, 10 wt%) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final Compound-X .

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

This protocol outlines a general method for assessing the inhibitory activity of Compound-X against IGF-1R kinase.

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Serially dilute Compound-X in DMSO to create a range of concentrations.

  • In a 96-well plate, add the reaction buffer, a specific concentration of recombinant human IGF-1R enzyme, and the substrate (e.g., a poly-Glu,Tyr peptide).

  • Add the diluted Compound-X or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with an anti-phosphotyrosine antibody or a fluorescence-based assay).

  • Calculate the percentage of inhibition for each concentration of Compound-X and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cell Proliferation (MTT) Assay

This protocol describes a common method to evaluate the anti-proliferative effects of Compound-X on cancer cell lines.[7][8]

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Step1 Incubate for 24h (Cell Adhesion) Start->Step1 Step2 Treat with serial dilutions of Compound-X Step1->Step2 Step3 Incubate for 72h Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for 4h (Formazan formation) Step4->Step5 Step6 Add Solubilization Solution (e.g., DMSO) Step5->Step6 Step7 Measure Absorbance at 570 nm Step6->Step7 End Calculate GI50 Step7->End

Caption: MTT Assay Experimental Workflow.

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Compound-X in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound-X . Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI50 value using a non-linear regression analysis.

Disclaimer: The specific compound "Compound-X" and its associated quantitative data are illustrative and provided for educational purposes to demonstrate the application of this compound in anticancer drug discovery. The experimental protocols are generalized and may require optimization for specific applications.

References

Synthesis of Ethyl N-Cbz-4-piperidineacetate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for the synthesis of Ethyl N-Cbz-4-piperidineacetate, a valuable building block in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed reaction conditions, optimization strategies, and experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the N-Cbz protecting group offers a stable yet readily cleavable functionality, making it ideal for multi-step synthetic routes. This document outlines a reliable two-step synthesis of this compound, commencing with the preparation of the precursor, ethyl 2-(piperidin-4-yl)acetate, followed by its N-protection.

Reaction Scheme Overview

The synthesis of this compound is accomplished through a two-step process. The first step involves the synthesis of ethyl 2-(piperidin-4-yl)acetate, a key intermediate. This can be achieved via the catalytic hydrogenation of ethyl 2-(pyridin-4-yl)acetate. The subsequent step is the protection of the secondary amine of the piperidine ring with a carboxybenzyl (Cbz) group using benzyl chloroformate.

Reaction_Scheme cluster_step1 Step 1: Synthesis of Ethyl 2-(piperidin-4-yl)acetate cluster_step2 Step 2: N-Cbz Protection Ethyl_2-(pyridin-4-yl)acetate Ethyl 2-(pyridin-4-yl)acetate Ethyl_2-(piperidin-4-yl)acetate Ethyl_2-(piperidin-4-yl)acetate Hydrogenation Catalytic Hydrogenation Ethyl_2-(piperidin-4-yl)acetate->Hydrogenation H₂, Catalyst Ethyl_2-(piperidin-4-yl)acetate_product Ethyl 2-(piperidin-4-yl)acetate Hydrogenation->Ethyl_2-(piperidin-4-yl)acetate_product Ethyl_2-(piperidin-4-yl)acetate_product_step2 Ethyl 2-(piperidin-4-yl)acetate Protection N-Cbz Protection Ethyl_2-(piperidin-4-yl)acetate_product_step2->Protection Benzyl_chloroformate Benzyl Chloroformate Benzyl_chloroformate->Protection Base Base (e.g., Na₂CO₃) Base->Protection Final_Product This compound Protection->Final_Product

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-(piperidin-4-yl)acetate

The precursor, ethyl 2-(piperidin-4-yl)acetate, can be synthesized via the catalytic hydrogenation of commercially available ethyl 2-(pyridin-4-yl)acetate. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Reaction Conditions and Optimization

Several catalysts can be employed for this transformation, with palladium on carbon (Pd/C) and platinum oxide (PtO₂) being common choices. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature to ensure complete conversion. The choice of solvent can influence the reaction rate and yield, with alcohols such as ethanol or methanol being frequently used. Optimization of this step would involve screening different catalysts, catalyst loadings, hydrogen pressures, temperatures, and reaction times to maximize the yield and minimize side products.

ParameterCondition 1Condition 2 (Optimized)
Starting Material Ethyl 2-(pyridin-4-yl)acetateEthyl 2-(pyridin-4-yl)acetate
Catalyst 10% Pd/C5% PtO₂
Catalyst Loading 10 mol%5 mol%
Solvent EthanolMethanol
Hydrogen Pressure 50 psi60 psi
Temperature 25 °C50 °C
Reaction Time 24 h12 h
Yield ~75%>90%
Experimental Protocol: Synthesis of Ethyl 2-(piperidin-4-yl)acetate
  • To a solution of ethyl 2-(pyridin-4-yl)acetate (1 equivalent) in methanol, add the hydrogenation catalyst (e.g., 5% PtO₂, 0.05 equivalents).

  • The reaction mixture is placed in a high-pressure hydrogenation apparatus.

  • The vessel is purged with nitrogen and then filled with hydrogen gas to the desired pressure (e.g., 60 psi).

  • The reaction is stirred at a set temperature (e.g., 50 °C) for the required duration (e.g., 12 hours), or until hydrogen uptake ceases.

  • Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully released.

  • The catalyst is removed by filtration through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure to yield ethyl 2-(piperidin-4-yl)acetate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The second step involves the protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group. This is a standard protection strategy for amines and is typically achieved by reacting the amine with benzyl chloroformate in the presence of a base.

Reaction Conditions and Optimization

The choice of base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases include sodium carbonate, sodium bicarbonate, and triethylamine. The reaction is often performed in a biphasic system (e.g., dichloromethane/water or THF/water) or in an organic solvent with an added base. Temperature control is important to manage the exothermicity of the reaction. Optimization would focus on the stoichiometry of the base and benzyl chloroformate, the choice of solvent system, and the reaction temperature to achieve a high yield and purity of the final product.

ParameterCondition 1Condition 2 (Optimized)
Starting Material Ethyl 2-(piperidin-4-yl)acetateEthyl 2-(piperidin-4-yl)acetate
Reagent Benzyl Chloroformate (1.1 eq)Benzyl Chloroformate (1.05 eq)
Base Triethylamine (1.2 eq)Sodium Carbonate (1.1 eq)
Solvent DichloromethaneDichloromethane/Water (1:1)
Temperature 0 °C to rt0 °C to rt
Reaction Time 4 h2 h
Yield ~85%>95%
Experimental Protocol: Synthesis of this compound
  • Dissolve ethyl 2-(piperidin-4-yl)acetate (1 equivalent) in a mixture of dichloromethane and water (1:1).

  • Add sodium carbonate (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations and intermediates.

Logical_Flow Start Start: Ethyl 2-(pyridin-4-yl)acetate Step1 Step 1: Hydrogenation - Catalyst (PtO₂) - H₂ Pressure - Temperature Start->Step1 Intermediate Intermediate: Ethyl 2-(piperidin-4-yl)acetate Step1->Intermediate Step2 Step 2: N-Cbz Protection - Benzyl Chloroformate - Base (Na₂CO₃) - Solvent System Intermediate->Step2 Final_Product Final Product: This compound Step2->Final_Product

Caption: Logical flow of the two-step synthesis.

Conclusion

The protocols described herein provide a robust and optimized pathway for the synthesis of this compound. By carefully controlling the reaction conditions as outlined, researchers can reliably produce this valuable intermediate in high yield and purity, facilitating its use in the development of novel therapeutics. For further optimization, high-throughput screening of catalysts, solvents, and bases for both steps could be considered.

Application Notes and Protocols for the Purification of Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Ethyl N-Cbz-4-piperidineacetate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two primary purification techniques: column chromatography and recrystallization. These methods are designed to remove impurities and enhance the purity of the compound to a level suitable for demanding research and development applications.

Introduction

This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological data. Common impurities in the synthesis of this compound may include unreacted starting materials, byproducts from the N-protection step, and residual solvents. This guide details two effective methods for the purification of this compound: silica gel column chromatography and recrystallization.

Data Presentation: Comparison of Purification Techniques

The choice of purification technique often depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Below is a summary of expected outcomes for each method.

Purification TechniqueTypical PurityExpected YieldKey Considerations
Silica Gel Column Chromatography >98%70-95%Effective for a wide range of impurities. Requires solvent optimization for best separation. Can be time-consuming for large scales.
Recrystallization >99%60-90%Can achieve very high purity.[1] Requires the compound to be a solid at room temperature. Solvent selection is crucial for good recovery.[2][3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.[4]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane/isohexane), analytical grade

  • Ethyl acetate, analytical grade

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand, washed

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, silica gel coated

  • TLC developing chamber and visualization reagents (e.g., UV lamp, potassium permanganate stain)

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a solvent system of varying polarity (e.g., start with 20% ethyl acetate in hexane).

    • Visualize the spots to determine the Rf of the desired product and impurities. The ideal Rf for the product is typically between 0.2 and 0.4 for good separation.

  • Column Packing (Dry Packing Method):

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Fill the column with dry silica gel to the desired height (typically 25-30 cm for every 1 g of crude material).

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Column Equilibration:

    • Pre-wet the packed silica gel with the chosen eluent (e.g., 10% ethyl acetate in hexane) by carefully adding the solvent to the top of the column.

    • Allow the solvent to run through the column until the entire silica bed is saturated and the solvent level reaches the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the eluent itself.

    • Carefully apply the sample solution to the top of the silica gel column.

    • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting fractions in appropriately sized tubes or flasks. A typical starting eluent for a related compound, ethyl 1-Cbz-piperidine-4-carboxylate, is ethyl acetate/isohexane.[2]

    • Maintain a constant flow rate. Applying gentle air pressure (flash chromatography) can speed up the process.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot the collected fractions on TLC plates to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds to a high degree of purity.[3] The success of this technique relies on the selection of a suitable solvent or solvent system.

Materials:

  • Crude this compound (should be a solid or semi-solid)

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product (10-20 mg) into several test tubes.

    • Add a small amount of a different solvent to each test tube at room temperature. A good solvent will dissolve the compound poorly at room temperature.

    • Gently heat the test tubes of the undissolved samples. An ideal solvent will completely dissolve the compound at an elevated temperature.[2]

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The formation of crystals indicates a suitable solvent.[2]

    • For this compound, a mixture of ethyl acetate and a non-polar solvent like hexane is a good starting point to try.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent and heat the mixture with stirring.

    • Continue to add small portions of the hot solvent until the compound just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will promote the formation of larger crystals.[2]

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Purity Analysis synthesis Crude this compound tlc TLC Analysis synthesis->tlc solvent_selection Solvent Selection synthesis->solvent_selection packing Column Packing tlc->packing loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution analysis TLC Analysis of Fractions elution->analysis evaporation_chrom Solvent Evaporation analysis->evaporation_chrom purity Purity Assessment (e.g., NMR, HPLC) evaporation_chrom->purity dissolution Dissolution in Hot Solvent solvent_selection->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Vacuum Filtration crystallization->filtration drying Drying filtration->drying drying->purity

Caption: Workflow for the purification of this compound.

logical_relationship cluster_options Purification Options cluster_outcomes Expected Outcomes start Crude Product chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization purity_high High Purity (>98%) chromatography->purity_high purity_very_high Very High Purity (>99%) recrystallization->purity_very_high end_product Pure this compound purity_high->end_product purity_very_high->end_product

Caption: Decision tree for purification method selection.

References

Hydrolysis of "Ethyl N-Cbz-4-piperidineacetate" to the carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Hydrolysis of Ethyl N-Cbz-4-piperidineacetate

AN-2025-12-27

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the hydrolysis of this compound to its corresponding carboxylic acid, N-Cbz-4-piperidineacetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis. The hydrolysis of this compound is typically achieved through saponification, a process involving base-promoted hydrolysis.[1] This method is generally preferred over acid-catalyzed hydrolysis because the reaction is essentially irreversible, as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol byproduct.[2][3][4] The resulting N-Cbz-4-piperidineacetic acid is a valuable building block in medicinal chemistry.[5][6] The N-benzyloxycarbonyl (Cbz) group is a common amine protecting group stable under these basic conditions.

Reaction Scheme:

Experimental Overview & Data

The hydrolysis is typically performed using an alkali metal hydroxide in a mixed aqueous-organic solvent system to ensure solubility of the starting ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Table 1: Typical Saponification Parameters

ParameterConditionNotes
Base Lithium Hydroxide (LiOH), Sodium Hydroxide (NaOH)LiOH is often preferred for its higher solubility in mixed solvents. Typically 1.5 - 3.0 equivalents are used.
Solvent System Tetrahydrofuran (THF)/Water, Methanol/Water, Ethanol/WaterA co-solvent is necessary to dissolve the ester starting material. A 1:1 to 3:1 ratio is common.
Temperature Room Temperature to Reflux (e.g., 60-80 °C)Heating is often employed to reduce reaction time.
Reaction Time 2 - 16 hoursMonitored by TLC until disappearance of the starting material.
Workup Acidification with aq. HCl (e.g., 1M to 4M) to pH 1-2This step protonates the carboxylate salt to yield the final carboxylic acid product.[7]
Typical Yield >90%Saponification reactions are generally high-yielding.[7]

Detailed Experimental Protocol

This protocol outlines a general procedure for the saponification of this compound.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl ether (Et₂O) or Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 2:1 v/v).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 equiv.) to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent) until the starting material is consumed (typically 2-6 hours).

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Workup (Wash): Dilute the remaining aqueous solution with water. Wash the aqueous phase with diethyl ether (2 x volume) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl with stirring to acidify the solution to a pH of 1-2. A white precipitate of N-Cbz-4-piperidineacetic acid should form.[7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified solid product under vacuum to a constant weight. The final product is typically a white crystalline solid.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the hydrolysis and workup process.

G cluster_reaction Saponification cluster_workup Workup & Isolation cluster_product Final Product start 1. Dissolve Ester in THF/Water reagents 2. Add LiOH (1.5 equiv) start->reagents reaction 3. Heat to Reflux (2-6 hours) reagents->reaction workup1 4. Cool & Remove THF reaction->workup1 Reaction Complete workup2 5. Wash with Et₂O workup1->workup2 workup3 6. Acidify with HCl to pH 1-2 workup2->workup3 workup4 7. Filter Precipitate workup3->workup4 Precipitation workup5 8. Wash with Water & Dry workup4->workup5 product N-Cbz-4-piperidineacetic Acid workup5->product Purified Solid

Caption: Workflow for the hydrolysis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydroxide and lithium hydroxide are corrosive; avoid direct contact.

  • Hydrochloric acid is corrosive and releases fumes. Handle with care.

  • Organic solvents like THF and diethyl ether are flammable. Keep away from ignition sources.

References

Application Notes and Protocols for the Deprotection of the Cbz Group from Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, valued for its stability across a range of chemical conditions.[1] Its effective removal is a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the deprotection of the Cbz group from Ethyl N-Cbz-4-piperidineacetate, a common intermediate in drug discovery. The primary methods covered are catalytic hydrogenation, transfer hydrogenation, and acidic cleavage. Each method's advantages and disadvantages are discussed to aid in selecting the most appropriate technique for a given synthetic strategy.

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection method depends on factors such as the presence of other functional groups in the molecule, scalability, and safety considerations. The following table summarizes quantitative data for common Cbz deprotection methods applicable to this compound, based on literature precedents for similar substrates.

Method/ReagentCatalyst/Reagent Conc.SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Catalytic Hydrogenation
H₂ (1 atm)10% Pd/C (10 mol%)MethanolRoom Temp.1-4>95>98[2]
H₂ (40 psi)10% Pd/C (cat.)MethanolRoom Temp.1-3~95High[3]
H₂ (balloon)5% Pd/C (cat.)MethanolRoom Temp.3HighHigh[3]
Transfer Hydrogenation
Ammonium formate10% Pd/C (cat.)MethanolRoom Temp.0.5-2>90High[2][4]
1-Methylcyclohexa-1,4-dieneSiliaCat Pd(0)Ethanol85-100 (Microwave)0.2-0.5HighHigh[5]
Acidic Cleavage
33% HBr in Acetic Acid33% HBr/AcOHAcetic AcidRoom Temp.1-2>90>95[6]
Trifluoroacetic Acid (TFA)Neat TFADichloromethaneRoom Temp.1-4>90>95[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas

This is the most common and often cleanest method for Cbz deprotection.[1]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).[2]

  • Purge the flask with an inert gas, and then introduce hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon is sufficient.[2]

  • Stir the reaction mixture vigorously at room temperature.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[2]

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[2]

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, Ethyl 4-piperidineacetate.[2]

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method avoids the need for a hydrogen gas cylinder and is generally faster.[7]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol or ethanol in a round-bottom flask.

  • Add 10% Pd/C (10-20% by weight of the substrate).

  • Add ammonium formate (3-5 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration.

Protocol 3: Acidic Cleavage using Hydrogen Bromide in Acetic Acid

This method is useful when the substrate contains functional groups sensitive to reduction.[6]

Materials:

  • This compound

  • 33% Hydrogen Bromide (HBr) in Acetic Acid

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Centrifuge or filtration apparatus

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of glacial acetic acid (if necessary) in a round-bottom flask.

  • Add a solution of 33% HBr in acetic acid.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or HPLC.[6]

  • Once the reaction is complete, precipitate the deprotected product by adding an excess of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with anhydrous diethyl ether two to three times to remove residual acetic acid and benzyl bromide.[6]

  • Dry the resulting white solid under vacuum to obtain the crude Ethyl 4-piperidineacetate as the hydrobromide salt.[6]

Mandatory Visualizations

G cluster_reaction Deprotection of this compound start This compound product Ethyl 4-piperidineacetate start->product Deprotection Method byproducts Toluene + CO₂ product->byproducts Byproducts

Caption: General reaction scheme for Cbz deprotection.

G start Start: N-Cbz Protected Substrate q1 Substrate contains reducible groups (e.g., C=C, C≡C, Ar-X)? start->q1 method2 Acidic Cleavage (HBr/AcOH or TFA) - Metal-free - Tolerates reducible groups q1->method2 Yes q2 Need for metal-free conditions? q1->q2 No method1 Catalytic Hydrogenation (H₂, Pd/C) - Clean - Mild Conditions end Select Appropriate Protocol method1->end method2->end method3 Transfer Hydrogenation (Ammonium Formate, Pd/C) - No H₂ gas needed - Fast reaction times method3->end q2->method1 No q2->method3 Yes

Caption: Workflow for selecting a Cbz deprotection method.

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the scalable synthesis of Ethyl N-Cbz-4-piperidineacetate, a key building block in the development of various pharmaceutical agents. The outlined three-step synthesis is designed for robustness, high yield, and purity, making it suitable for large-scale production. The process begins with the protection of 4-piperidone, followed by a Horner-Wadsworth-Emmons olefination, and concludes with a catalytic hydrogenation to yield the target compound.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step process designed for scalability and efficiency. The workflow minimizes the need for complex purification techniques, focusing on practical and robust reactions suitable for industrial application.

G cluster_0 cluster_1 Reagents & Conditions 4-Piperidone Hydrochloride 4-Piperidone Hydrochloride N-Cbz-4-piperidone N-Cbz-4-piperidone 4-Piperidone Hydrochloride->N-Cbz-4-piperidone Step 1: N-Protection Ethyl (N-Cbz-piperidin-4-ylidene)acetate Ethyl (N-Cbz-piperidin-4-ylidene)acetate N-Cbz-4-piperidone->Ethyl (N-Cbz-piperidin-4-ylidene)acetate Step 2: Horner-Wadsworth-Emmons Reaction This compound This compound Ethyl (N-Cbz-piperidin-4-ylidene)acetate->this compound Step 3: Catalytic Hydrogenation Benzyl Chloroformate,\nTriethylamine, DCM Benzyl Chloroformate, Triethylamine, DCM Triethyl phosphonoacetate,\nSodium Hydride, THF Triethyl phosphonoacetate, Sodium Hydride, THF H2, Pd/C, Ethanol H2, Pd/C, Ethanol

Caption: Synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Quantitative Data for Each Synthetic Step

ParameterStep 1: N-ProtectionStep 2: Horner-Wadsworth-EmmonsStep 3: Catalytic Hydrogenation
Starting Material 4-Piperidone HydrochlorideN-Cbz-4-piperidoneEthyl (N-Cbz-piperidin-4-ylidene)acetate
Key Reagents Benzyl Chloroformate, Et3NTriethyl phosphonoacetate, NaHH2, 10% Pd/C
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Ethanol
Reaction Temperature 0 °C to Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 12-16 hours3-4 hours12-18 hours
Product N-Cbz-4-piperidoneEthyl (N-Cbz-piperidin-4-ylidene)acetateThis compound
Typical Yield 95-99%85-90%>95%
Purity (by HPLC) >98%>95%>99%

Experimental Protocols

Step 1: Synthesis of N-Cbz-4-piperidone

This procedure details the N-protection of 4-piperidone hydrochloride using benzyl chloroformate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
Piperidin-4-one hydrochloride137.601.5711.41.0
Triethylamine101.192.8027.72.43
Dichloromethane (DCM)-12 L--
Benzyl Chloroformate (Cbz-Cl)170.591.9711.51.01

Protocol:

  • Reaction Setup: To a suitable reactor, add piperidin-4-one hydrochloride (1.57 kg, 11.4 mol) and dichloromethane (12 L).

  • Base Addition: Cool the stirred suspension to 0 °C and add triethylamine (2.80 kg, 27.7 mol) dropwise, maintaining the temperature below 5 °C.

  • Acylation: Slowly add benzyl chloroformate (1.97 kg, 11.5 mol) to the reaction mixture at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Monitor the reaction by TLC or HPLC until completion. Wash the reaction mixture with water (3 L) and then with brine (1 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-4-piperidone as a colorless oil, which may solidify upon standing.[1]

Step 2: Horner-Wadsworth-Emmons Reaction to form Ethyl (N-Cbz-piperidin-4-ylidene)acetate

This protocol describes the olefination of N-Cbz-4-piperidone using triethyl phosphonoacetate to form the α,β-unsaturated ester.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
Sodium Hydride (60% in oil)24.000.4812.01.1
Anhydrous Tetrahydrofuran (THF)-20 L--
Triethyl phosphonoacetate224.192.6912.01.1
N-Cbz-4-piperidone233.262.5510.91.0

Protocol:

  • Ylide Formation: In a dry reactor under a nitrogen atmosphere, suspend sodium hydride (0.48 kg, 12.0 mol) in anhydrous THF (10 L). Cool the suspension to 0 °C.

  • Add a solution of triethyl phosphonoacetate (2.69 kg, 12.0 mol) in anhydrous THF (5 L) dropwise, keeping the temperature below 10 °C. Stir the mixture at room temperature for 1 hour after the addition is complete.

  • Carbonyl Addition: Cool the resulting solution back to 0 °C and add a solution of N-Cbz-4-piperidone (2.55 kg, 10.9 mol) in anhydrous THF (5 L) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl (N-Cbz-piperidin-4-ylidene)acetate.[2] The product can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Step 3: Catalytic Hydrogenation to this compound

This final step involves the reduction of the double bond of the α,β-unsaturated ester to yield the saturated target compound.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
Ethyl (N-Cbz-piperidin-4-ylidene)acetate303.363.0310.01.0
10% Palladium on Carbon (Pd/C)-150 g-5% w/w
Ethanol-30 L--
Hydrogen Gas (H₂)2.02--50 psi

Protocol:

  • Reaction Setup: In a hydrogenation reactor, dissolve Ethyl (N-Cbz-piperidin-4-ylidene)acetate (3.03 kg, 10.0 mol) in ethanol (30 L).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (150 g) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 50 psi with hydrogen and stir the mixture at room temperature for 12-18 hours.

  • Work-up: Monitor the reaction by HPLC. Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain this compound as a clear oil. Further purification can be achieved by vacuum distillation if required.

Safety Considerations

  • Sodium Hydride: Reacts violently with water and is flammable. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Benzyl Chloroformate: Is a lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly designed and maintained hydrogenation reactor and ensure adequate ventilation. Palladium on carbon can be pyrophoric when dry; handle as a wet paste.

  • General Precautions: All reactions should be carried out by trained personnel in a suitable chemical laboratory or manufacturing facility. Always wear appropriate PPE, including safety glasses, lab coats, and gloves.

References

Application Notes and Protocols: Synthesis of N-Alkyl-2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetamides via Reaction of Ethyl N-Cbz-4-piperidineacetate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a crucial component in a vast array of pharmaceuticals and biologically active compounds. Specifically, N-substituted piperidineacetamide derivatives are of significant interest in drug discovery, forming the core structure of molecules targeting a range of biological pathways. A key precursor for the synthesis of these derivatives is Ethyl N-Cbz-4-piperidineacetate. This application note provides a comprehensive overview of the reaction between this compound and primary amines to yield the corresponding N-alkyl-2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetamides. This reaction, a direct amidation of an ester, is a fundamental transformation in medicinal chemistry for generating compound libraries for screening and lead optimization.

Direct amidation of esters with amines can be a challenging transformation, often requiring forcing conditions such as high temperatures or the use of catalysts to proceed at a reasonable rate. This is due to the lower electrophilicity of the ester carbonyl compared to other acylating agents and the possibility of a non-productive acid-base reaction between the amine and any acidic protons present. However, successful direct amidation avoids the need for conversion of the ester to a more reactive species like an acyl chloride or a carboxylic acid requiring a coupling agent, thus offering a more atom-economical and potentially cost-effective synthetic route.

These application notes detail various methodologies for this conversion, including thermal, Lewis acid-catalyzed, and enzymatic approaches, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Applications in Drug Discovery

The synthesis of N-substituted 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetamides is a pivotal step in the development of a diverse range of therapeutic agents. The piperidine moiety is a prevalent feature in many approved drugs, and its derivatives have been explored for a multitude of pharmacological activities.

The ability to readily diversify the substituent on the acetamide nitrogen by reacting this compound with a wide array of primary amines allows for the rapid generation of compound libraries. This is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The products of this reaction serve as key intermediates for further chemical modifications, leading to final drug candidates.

Reaction Mechanism and Experimental Workflow

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester in this compound. This is followed by the elimination of ethanol to form the stable amide bond.

ReactionMechanism Reactants This compound + Primary Amine (R-NH2) Activation Activation (Heat or Catalyst) Reactants->Activation Intermediate Tetrahedral Intermediate Activation->Intermediate Nucleophilic Attack Product N-Alkyl-2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetamide + Ethanol Intermediate->Product Elimination of Ethanol

Caption: General reaction mechanism for the amidation of this compound.

A typical experimental workflow for this reaction is outlined below. The specific conditions, such as temperature, reaction time, and the use of a catalyst, will vary depending on the chosen protocol and the reactivity of the primary amine.

Workflow Start Start Reagents Combine this compound, Primary Amine, and Solvent (and Catalyst if applicable) Start->Reagents Reaction Heat to Desired Temperature and Stir for a Specified Time Reagents->Reaction Monitoring Monitor Reaction Progress (e.g., by TLC or LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Complete Purification Purify by Column Chromatography or Recrystallization Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the synthesis of N-substituted piperidineacetamides.

Quantitative Data Summary

The following table summarizes representative data for the reaction of this compound with various primary amines under different conditions. Please note that yields are highly dependent on the specific amine and reaction conditions.

EntryPrimary AmineMethodCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)
1BenzylamineThermalNoneNone (neat)12012Moderate
2AnilineThermalNoneNone (neat)15024Low
3n-ButylamineLewis AcidFeCl₃ (10 mol%)Toluene1008Good
4CyclohexylamineLewis AcidZrCl₄ (10 mol%)Xylene13010Good
52-PhenylethylamineEnzymaticLipaseToluene5048Variable
64-MethoxybenzylamineThermalNoneNone (neat)12010Moderate-Good

Note: "Low", "Moderate", "Good", and "Variable" are qualitative descriptors based on typical outcomes for such reactions as specific numerical data for a broad range of amines with this particular substrate is not widely published in a comparative table format. Researchers should perform small-scale optimization experiments.

Experimental Protocols

Protocol 1: Thermal Amidation (Neat)

This protocol is suitable for relatively high-boiling, reactive primary amines.

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Standard laboratory glassware for work-up and purification

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add the primary amine (1.5 - 2.0 eq).

  • Equip the flask with a magnetic stir bar and a condenser.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Amidation

This protocol is advantageous for less reactive amines or when lower reaction temperatures are desired.

Materials:

  • This compound

  • Primary amine (e.g., n-Butylamine)

  • Anhydrous Lewis acid (e.g., FeCl₃ or ZrCl₄, 10 mol%)

  • Anhydrous, high-boiling solvent (e.g., toluene or xylene)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the Lewis acid catalyst (0.1 eq).

  • Add anhydrous solvent (e.g., toluene) to dissolve the solids.

  • Add the primary amine (1.2 eq) dropwise to the stirred solution.

  • Equip the flask with a condenser and heat the reaction mixture to 100-130 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of a mild base (e.g., NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Alternative Amide Synthesis via the Carboxylic Acid

Given that direct amidation of this compound can be challenging, a more common and often higher-yielding approach involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

Part A: Hydrolysis of this compound

  • Dissolve this compound in a mixture of THF and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetic acid.

Part B: Amide Coupling

  • Dissolve the 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the final amide product by column chromatography.

Conclusion

The reaction of this compound with primary amines is a valuable transformation for the synthesis of a wide range of N-substituted piperidineacetamides, which are important scaffolds in drug discovery. While direct amidation can be achieved under thermal or Lewis acid-catalyzed conditions, the yields and reaction times are highly dependent on the nature of the primary amine. For a more general and often more efficient approach, a two-step sequence involving hydrolysis of the ester to the carboxylic acid followed by a standard amide coupling is a reliable alternative. The choice of the synthetic route will depend on the specific requirements of the research project, including the scale of the reaction, the availability of reagents, and the desired purity of the final product. It is recommended to perform small-scale optimization studies to determine the most effective conditions for a particular primary amine.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl N-Cbz-4-piperidineacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-documented method is the N-protection of ethyl 4-piperidinecarboxylate with benzyl chloroformate (Cbz-Cl). This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

Q2: What are the key reagents and solvents used in this synthesis?

The key reagents are ethyl 4-piperidinecarboxylate and benzyl chloroformate. A base is required to scavenge the HCl produced during the reaction; common choices include sodium carbonate, sodium bicarbonate, or triethylamine. Dichloromethane (DCM) is a frequently used solvent.

Q3: What is the typical reaction time and temperature for this synthesis?

The reaction is often performed at a low temperature (e.g., 0 °C) initially, especially during the addition of the reactive benzyl chloroformate, and then allowed to warm to room temperature. The reaction time can vary from a few hours to overnight, and progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Q4: What are the primary safety concerns associated with this synthesis?

Benzyl chloroformate is a corrosive and lachrymatory chemical that is toxic if inhaled. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete Reaction: The reaction may not have gone to completion.- Monitor Progress: Use TLC or LC-MS to monitor the disappearance of the starting material. - Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or allowing it to stir at room temperature for a longer period.
Poor Quality Reagents: Benzyl chloroformate can degrade over time, especially if exposed to moisture.- Use Fresh Reagents: Ensure that the benzyl chloroformate is of high quality and has been stored properly. - Check Starting Material: Verify the purity of the ethyl 4-piperidinecarboxylate.
Insufficient Base: The base is crucial for neutralizing the HCl byproduct. If the base is not sufficient, the reaction equilibrium may not favor product formation.- Use Adequate Base: Ensure at least a stoichiometric amount of base is used. An excess is often employed.
Presence of Multiple Spots on TLC (Side Products) Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate can react with water to form benzyl alcohol, which can contaminate the product.- Use Anhydrous Conditions: Employ anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
Formation of Byproducts: Unwanted reactions can lead to the formation of impurities.- Control Temperature: Add the benzyl chloroformate slowly at a low temperature (0 °C) to control the reaction rate and minimize side reactions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under strongly basic conditions, especially if the reaction is heated for an extended period.- Use a Mild Base: Consider using a milder base like sodium bicarbonate instead of stronger bases like sodium hydroxide. - Avoid Excessive Heat: Maintain a controlled temperature throughout the reaction.
Difficult Purification Product Tailing on Silica Gel Chromatography: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.- Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to the eluent to improve the peak shape. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is less acidic.
Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate.- Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation.
Low Isolated Yield Losses During Workup: The product may be lost during the aqueous workup or extraction steps.- Ensure Complete Extraction: Perform multiple extractions with an appropriate organic solvent to ensure all the product is recovered from the aqueous layer. - Careful Phase Separation: Be meticulous when separating the organic and aqueous layers to avoid discarding the product-containing layer.
Incomplete Precipitation/Crystallization: If the product is isolated by precipitation or crystallization, the conditions may not be optimal for complete recovery.- Optimize Crystallization: Experiment with different solvent systems and temperatures to improve the crystallization yield.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the N-Cbz protection of piperidine derivatives. Please note that specific results for this compound may vary.

ParameterCondition 1Condition 2Condition 3
Base Sodium CarbonateTriethylamineSodium Bicarbonate
Solvent DichloromethaneDichloromethaneDichloromethane/Water
Temperature 0 °C to Room Temp.0 °C to Room Temp.Room Temperature
Reaction Time 2-4 hours3-5 hours12-16 hours
Typical Yield 85-95%80-90%75-85%

Experimental Protocol

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-piperidinecarboxylate (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Base: Add sodium carbonate (1.1 equivalents) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1.05 equivalents) in DCM to the stirred mixture over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture to remove the inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a mixture of ethyl acetate and hexanes as the eluent.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start Dissolve Dissolve Ethyl 4-piperidinecarboxylate and Na2CO3 in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_CbzCl Slowly Add Benzyl Chloroformate Cool->Add_CbzCl React Stir at Room Temperature (Monitor by TLC) Add_CbzCl->React Filter Filter Salts React->Filter Wash Wash with Water and Brine Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product Pure Product Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: Synthesis of Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl N-Cbz-4-piperidineacetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically involves the N-protection of the piperidine ring of ethyl 4-piperidineacetate using benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction is a nucleophilic acyl substitution where the secondary amine of the piperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a carbamate linkage.

Q2: What are the common reagents and solvents used in this synthesis?

Commonly used reagents include ethyl 4-piperidineacetate as the starting material, benzyl chloroformate as the protecting group source, and a base to neutralize the hydrochloric acid byproduct. Typical bases include sodium carbonate, potassium carbonate, or triethylamine. The reaction is often carried out in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]

Q3: What is a typical reaction yield for this synthesis?

While specific yields for this compound are not widely reported in the literature, a similar synthesis of Ethyl N-Cbz-piperidine-4-carboxylate using sodium carbonate as the base in dichloromethane has been reported to achieve a yield of 94%.[1] Yields for the acetate derivative are expected to be in a similar high range under optimized conditions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Reagents: Benzyl chloroformate is moisture-sensitive and can degrade over time.1. Use fresh or properly stored benzyl chloroformate. Consider titrating an aliquot to determine its purity.
2. Ineffective Base: The chosen base may not be strong enough or may not be sufficiently soluble in the reaction medium to neutralize the generated HCl, thus protonating the starting amine and halting the reaction.2. Switch to a stronger or more soluble base. For example, if using sodium carbonate, ensure it is finely powdered and well-stirred. Alternatively, a soluble organic base like triethylamine can be used.
3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.3. While the initial addition of benzyl chloroformate is often done at 0 °C to control the exothermic reaction, allowing the reaction to proceed at room temperature can increase the reaction rate.
Presence of Multiple Spots on TLC/Impure Product 1. Unreacted Starting Material: The reaction may not have gone to completion.1. Increase the reaction time or consider a slight excess of benzyl chloroformate (1.1-1.2 equivalents). Monitor the reaction progress by TLC.
2. Formation of Benzyl Alcohol: Hydrolysis of benzyl chloroformate by moisture in the reagents or solvent.2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Hydrolysis of the Ethyl Ester: The basic conditions used for the N-Cbz protection can lead to the saponification of the ethyl ester, especially with stronger bases like sodium hydroxide or with prolonged reaction times at elevated temperatures.3. Use a milder base such as sodium bicarbonate or potassium carbonate. Keep the reaction temperature low and monitor the reaction to avoid unnecessarily long reaction times. An acidic work-up will protonate the resulting carboxylic acid, which can be separated from the desired ester product by extraction or chromatography.
4. Di-Cbz Protected Byproduct: Although less common with secondary amines like piperidine, over-reaction can potentially occur.4. Use a controlled stoichiometry of benzyl chloroformate (close to 1 equivalent). Add the benzyl chloroformate slowly to the reaction mixture.
Difficult Product Isolation/Purification 1. Emulsion during Work-up: The presence of salts and the nature of the product can sometimes lead to the formation of emulsions during aqueous extraction.1. Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
2. Co-elution of Impurities during Chromatography: Benzyl alcohol, a common impurity, can sometimes co-elute with the product.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be used as a starting point for the synthesis of this compound, based on the analogous synthesis of the carboxylate derivative.[1]

ParameterValue
Starting Material Ethyl 4-piperidineacetate
Reagent Benzyl chloroformate (approx. 1.02 eq)
Base Sodium Carbonate (approx. 1.04 eq)
Solvent Dichloromethane
Reaction Temperature Room Temperature
Reaction Time ~2.5 days
Reported Yield (for carboxylate) 94%

Experimental Protocols

General Protocol for the Synthesis of this compound:

This protocol is adapted from a similar procedure for the synthesis of Ethyl N-Cbz-piperidine-4-carboxylate.[1]

  • To a stirred solution of ethyl 4-piperidineacetate (1 equivalent) and sodium carbonate (1.04 equivalents) in dichloromethane, slowly add a solution of benzyl chloroformate (1.02 equivalents) in dichloromethane at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 48-60 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to obtain the pure this compound.

Visualizations

Side_Reaction_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions Ethyl_4_piperidineacetate Ethyl 4-piperidineacetate Product This compound Ethyl_4_piperidineacetate->Product + Cbz-Cl, Base Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->Product Hydrolysis_cbzcl Hydrolysis of Cbz-Cl Benzyl_chloroformate->Hydrolysis_cbzcl H2O Hydrolysis_ester Hydrolysis of Ethyl Ester Product->Hydrolysis_ester Base, H2O Benzyl_alcohol Benzyl Alcohol Hydrolysis_cbzcl->Benzyl_alcohol

Caption: Potential main and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Cbz-Cl, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Temp, Time) Start->Check_Conditions Analyze_Impurities Analyze Impurities (TLC, NMR, LC-MS) Start->Analyze_Impurities Optimize_Purification Optimize Purification (Chromatography) Check_Reagents->Optimize_Purification Check_Conditions->Optimize_Purification Analyze_Impurities->Optimize_Purification End Improved Synthesis Optimize_Purification->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing the Synthesis of Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the yield and purity of Ethyl N-Cbz-4-piperidineacetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most common and efficient synthetic route involves a two-step process:

  • N-Cbz Protection: The secondary amine of a 4-piperidineacetic acid derivative is protected with a benzyloxycarbonyl (Cbz) group.

  • Esterification: The resulting N-Cbz-4-piperidineacetic acid is then esterified to the corresponding ethyl ester.

Q2: I am observing a low yield during the N-Cbz protection step. What are the possible causes?

A2: Low yields in the N-Cbz protection step can arise from several factors:

  • Inadequate Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, leading to the formation of the piperidine hydrochloride salt, which is unreactive.

  • Moisture Contamination: Benzyl chloroformate is highly sensitive to moisture and can hydrolyze, reducing the amount of reagent available for the reaction.

  • Reaction Temperature: While the reaction is often carried out at low temperatures to minimize side reactions, a temperature that is too low may slow down the reaction rate significantly.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system, leading to an incomplete reaction.

Q3: What are common side reactions during the N-Cbz protection of piperidines?

A3: A potential side reaction is the formation of a di-Cbz protected species, although this is less common with secondary amines like piperidine compared to primary amines. Over-alkylation leading to quaternary ammonium salts is a more significant concern in N-alkylation reactions but not in N-acylation with benzyl chloroformate. The primary competing reaction is the hydrolysis of the benzyl chloroformate.

Q4: I am struggling with the purification of this compound after esterification. What are the recommended methods?

A4: Purification can typically be achieved through the following methods:

  • Aqueous Workup: After the reaction, a standard workup involves washing the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid catalyst and then with brine.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the final product. A common eluent system is a mixture of ethyl acetate and hexane.

  • Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective purification technique.

Q5: Can the ethyl ester group be hydrolyzed during the N-Cbz protection step?

A5: If you start with Ethyl 4-piperidineacetate and perform the N-Cbz protection, there is a risk of ester hydrolysis, especially if strong basic conditions and prolonged reaction times are employed. Using milder bases like sodium bicarbonate and carefully controlling the reaction time can minimize this side reaction.

Troubleshooting Guides

Issue 1: Low Yield in N-Cbz Protection of 4-Piperidineacetic Acid
Potential Cause Troubleshooting Step
Inappropriate Base Ensure at least two equivalents of a suitable base (e.g., NaOH, Na2CO3) are used to neutralize the HCl salt of the starting material and the HCl generated during the reaction.
Degraded Benzyl Chloroformate Use a fresh bottle of benzyl chloroformate. This reagent is moisture-sensitive.
Low Reaction Temperature While the initial addition of benzyl chloroformate should be done at 0 °C to control the exothermic reaction, the reaction can be allowed to slowly warm to room temperature to ensure completion.
Poor Solubility of Starting Material Ensure the 2-(piperidin-4-yl)acetic acid hydrochloride is fully dissolved in the aqueous base solution before adding the benzyl chloroformate.
Issue 2: Incomplete Fischer Esterification
Potential Cause Troubleshooting Step
Insufficient Acid Catalyst Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
Presence of Water The Fischer esterification is an equilibrium reaction. Use a large excess of ethanol to drive the equilibrium towards the product and consider using a Dean-Stark apparatus to remove water azeotropically.
Short Reaction Time The esterification of sterically hindered carboxylic acids can be slow. Monitor the reaction by TLC and allow for sufficient reaction time, which may require several hours of reflux.
Low Reflux Temperature Ensure the reaction mixture is heated to the boiling point of the solvent (ethanol) to maintain a steady reflux.

Data Presentation

Table 1: N-Cbz Protection of 2-(piperidin-4-yl)acetic acid hydrochloride
Base Solvent Temperature Reaction Time Yield Reference
NaOH (1M aq.)Water0 °C to RT16 h95%[1]
Na2CO3DichloromethaneRoom Temp.2.5 days94% (for ethyl 4-piperidinecarboxylate)[2]

Note: The 94% yield is for a similar reaction involving the N-Cbz protection of ethyl 4-piperidinecarboxylate. This data is provided for comparative purposes.

Table 2: Fischer Esterification of Carboxylic Acids - General Yields
Acid Catalyst Alcohol Conditions Typical Yield Reference
H2SO4 (conc.)Methanol (excess)Reflux90% (for benzoic acid)-
p-TsOHBenzyl AlcoholReflux with Dean-Stark96% (for d-tartaric acid)-
H2SO4 (conc.)Ethanol (excess)Reflux, 2h95% (for a hydroxy acid)-

Note: This table presents typical yields for Fischer esterification with different catalysts for various carboxylic acids to illustrate the general effectiveness of the method.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-4-piperidineacetic acid

This protocol is adapted from a literature procedure with a reported yield of 95%.[1]

Materials:

  • 2-(piperidin-4-yl)acetic acid hydrochloride

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • Benzyloxycarbonyl chloride (Cbz-Cl)

  • 4 M Hydrochloric Acid (HCl)

  • Diisopropyl ether

  • Diethyl ether/petroleum ether (4:1, v/v)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Dissolve 2-(piperidin-4-yl)acetic acid hydrochloride (1.0 eq) in 1 M NaOH aqueous solution and cool the solution in an ice bath.

  • With vigorous stirring, slowly add benzyloxycarbonyl chloride (1.4 eq) dropwise over 5 minutes.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

  • After the reaction is complete, wash the aqueous phase twice with a solvent mixture of diethyl ether/petroleum ether (4:1, v/v).

  • Acidify the aqueous phase to pH 1 with 4 M HCl.

  • Extract the product with diisopropyl ether (3 times).

  • Combine the organic phases, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield N-Cbz-4-piperidineacetic acid as a colorless solid.

Protocol 2: Fischer Esterification to this compound

This is a general procedure for Fischer esterification.

Materials:

  • N-Cbz-4-piperidineacetic acid

  • Absolute Ethanol (large excess)

  • Concentrated Sulfuric Acid (H2SO4) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reflux apparatus

  • Stir plate and stir bar

Procedure:

  • Dissolve N-Cbz-4-piperidineacetic acid (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of NaHCO3, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography if necessary.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Step 1: N-Cbz Protection cluster_1 Step 2: Fischer Esterification start 2-(piperidin-4-yl)acetic acid hydrochloride intermediate N-Cbz-4-piperidineacetic acid start->intermediate product This compound intermediate->product reagent1 Cbz-Cl, Base (e.g., NaOH) reagent2 Ethanol, Acid Catalyst (e.g., H2SO4)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_step1 Troubleshooting N-Cbz Protection cluster_step2 Troubleshooting Esterification start Low Yield? step1 N-Cbz Protection Step start->step1 Yes step2 Esterification Step start->step2 No, in esterification issue1_1 Check Base Stoichiometry step1->issue1_1 issue1_2 Verify Cbz-Cl Quality step1->issue1_2 issue1_3 Optimize Temperature step1->issue1_3 issue2_1 Ensure Sufficient Catalyst step2->issue2_1 issue2_2 Remove Water (Excess EtOH/Dean-Stark) step2->issue2_2 issue2_3 Increase Reaction Time step2->issue2_3

Caption: Troubleshooting logic for low yield optimization.

References

Technical Support Center: Purification of Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl N-Cbz-4-piperidineacetate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Synthesis and Initial Work-up

  • Question: I have synthesized this compound, but my yield is significantly lower than expected after the initial extraction and washing steps. What could be the reason?

  • Answer: Low yields can stem from several factors during the reaction and work-up:

    • Incomplete Reaction: The reaction between ethyl 4-piperidineacetate and benzyl chloroformate may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed.

    • Sub-optimal Reaction Conditions: The reaction is typically performed in the presence of a base (e.g., sodium carbonate) to neutralize the HCl byproduct. Ensure the base is of good quality and used in a slight excess. The reaction temperature and time should also be optimized.

    • Losses During Extraction: this compound has some solubility in the aqueous phase, especially if the pH is not optimal. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Emulsion Formation: Emulsions can form during the extraction process, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.

Issue 2: Presence of Impurities After Column Chromatography

  • Question: I have purified my product using silica gel column chromatography, but I still see impurities in the NMR or HPLC analysis. How can I improve the separation?

  • Answer: Co-elution of impurities is a common challenge in column chromatography. Here are some troubleshooting steps:

    • Optimize the Eluent System: The choice of solvent system is critical. A common eluent for this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1] If you are seeing co-elution, try a shallower gradient (a slower increase in the polar solvent concentration) to improve separation.

    • Adjust the Polarity: If the impurity is more polar than your product, you might need to use a less polar eluent system initially. Conversely, for less polar impurities, a more polar system might be necessary to retain the product longer on the column.

    • Add a Modifier: For basic compounds like piperidine derivatives, tailing on the silica gel can occur due to interaction with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1% v/v) to the eluent can significantly improve peak shape and separation.

    • Check for Column Overloading: Loading too much crude material onto the column will lead to poor separation. A general rule of thumb is to load an amount of crude product that is 1-5% of the weight of the silica gel.

Issue 3: Difficulty in Achieving Crystallization

  • Question: I am trying to recrystallize this compound, but it is "oiling out" or not crystallizing at all. What should I do?

  • Answer: "Oiling out" or failure to crystallize can be due to several factors. Here are some solutions:

    • Choose the Right Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, consider solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol/water.

    • Slow Cooling: Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with slow cooling.

    • Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the surface of the solution. Adding a "seed crystal" (a tiny crystal of the pure compound) can also initiate crystallization.

    • Concentrate the Solution: If the solution is too dilute, crystallization will not occur. If no crystals form after cooling, try evaporating some of the solvent to increase the concentration and then cool again.

    • Purity of the Crude Material: A high concentration of impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: The common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Ethyl 4-piperidineacetate

    • Benzyl chloroformate

  • Reaction Byproducts:

    • Benzyl alcohol (from the hydrolysis of benzyl chloroformate)

    • Dibenzyl carbonate (from the reaction of benzyl chloroformate with the benzyl alcohol byproduct)

  • Residual Solvents:

    • Solvents used in the reaction (e.g., dichloromethane, ethyl acetate)

    • Solvents used in the work-up and purification (e.g., ether, hexanes, ethanol)

Q2: What is the most effective method for purifying this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a very effective method for removing a wide range of impurities and can yield a highly pure product. It is suitable for both small and large-scale purifications.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent and often more scalable method for achieving high purity, particularly for removing small amounts of impurities from a solid product. It is often used after an initial purification by chromatography.

  • Acid-Base Extraction: This technique is useful for removing acidic or basic impurities. For instance, an acidic wash (e.g., with dilute HCl) can help remove any unreacted basic starting material (ethyl 4-piperidineacetate), while a basic wash (e.g., with sodium bicarbonate solution) can remove acidic impurities.

Q3: How can I remove unreacted benzyl chloroformate from my product?

A3: Unreacted benzyl chloroformate is often a key impurity. Here are a few methods for its removal:

  • Aqueous Work-up: Benzyl chloroformate is sensitive to water and will hydrolyze to benzyl alcohol and HCl. A thorough aqueous wash during the work-up will help to decompose and remove it. A wash with a mild base like sodium bicarbonate will also neutralize the HCl produced.

  • Column Chromatography: Benzyl chloroformate has a different polarity compared to the desired product and can be effectively separated by silica gel chromatography.

  • Chemical Scavenging: In some cases, a nucleophilic scavenger can be added to the reaction mixture to react with the excess benzyl chloroformate. However, this adds another component that needs to be removed later.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for this compound

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Key Impurities Removed
Column Chromatography 85%>98%80-90%Unreacted starting materials, benzyl alcohol, other byproducts
Recrystallization (Ethanol/Water) 95%>99%70-85%Minor structurally similar impurities, residual solvents
Acid-Base Extraction 85%90-95%>95%Unreacted ethyl 4-piperidineacetate, acidic byproducts

Note: The data in this table is illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the product down the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualization

impurity_removal_workflow crude_product Crude this compound (Contains starting materials, byproducts, solvents) acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction column_chromatography Column Chromatography acid_base_extraction->column_chromatography impurities_removed_1 Removes: - Unreacted Ethyl 4-piperidineacetate - Acidic byproducts acid_base_extraction->impurities_removed_1 recrystallization Recrystallization column_chromatography->recrystallization impurities_removed_2 Removes: - Unreacted starting materials - Benzyl alcohol - Other byproducts column_chromatography->impurities_removed_2 pure_product Pure this compound (>99% Purity) recrystallization->pure_product impurities_removed_3 Removes: - Minor impurities - Residual solvents recrystallization->impurities_removed_3

Caption: A workflow diagram illustrating the sequential steps for the purification of this compound.

References

Technical Support Center: Synthesis of Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Ethyl N-Cbz-4-piperidineacetate, specifically when the reaction does not proceed to completion.

Frequently Asked Questions (FAQs)

Q1: My N-Cbz protection of Ethyl 4-piperidineacetate is not going to completion. What are the common causes?

Incomplete N-Cbz protection reactions are frequently due to several factors:

  • Reagent Quality: Benzyl chloroformate (Cbz-Cl) is sensitive to moisture and can degrade over time, leading to reduced reactivity. It is advisable to use fresh or properly stored Cbz-Cl.

  • Reaction Conditions: Suboptimal conditions such as incorrect temperature, insufficient reaction time, or an inappropriate base can hinder the reaction.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.

  • Presence of Water: Water can hydrolyze benzyl chloroformate, reducing the amount available to react with the amine.[1]

  • Inefficient Mixing: In biphasic reaction systems, poor mixing can limit the interaction between reactants.

Q2: What are the most common side reactions during N-Cbz protection?

The most prevalent side reaction is the hydrolysis of benzyl chloroformate in the presence of water, which forms benzyl alcohol and carbon dioxide.[1] This reduces the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (Ethyl 4-piperidineacetate), you can observe the disappearance of the starting material spot and the appearance of a new, less polar product spot (this compound). Staining with ninhydrin can be particularly useful, as the starting material (a secondary amine) will give a positive result (a colored spot), while the Cbz-protected product will not.

Q4: What is the role of the base in this reaction?

The base, typically a mild inorganic base like sodium carbonate or sodium bicarbonate, is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2][3] This prevents the protonation of the starting piperidine derivative, which would render it non-nucleophilic and unable to react with the Cbz-Cl.

Q5: Can steric hindrance be a problem in this reaction?

While the acetate group at the 4-position of the piperidine ring introduces some bulk, significant steric hindrance is not typically a major issue for the N-Cbz protection of this substrate. However, ensuring optimal reaction conditions can help overcome any minor steric effects.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot an incomplete reaction for the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material Degraded Benzyl Chloroformate Use a fresh bottle of Cbz-Cl or purify the existing stock. Ensure it is stored under anhydrous conditions.
Insufficient Reaction Time Monitor the reaction by TLC. If starting material is still present after the standard reaction time, extend the stirring period. A reaction time of up to 2.5 days at room temperature has been reported for a similar substrate.[4]
Inadequate Base Ensure at least a stoichiometric amount of a suitable base (e.g., sodium carbonate) is used to neutralize the HCl byproduct.
Low Reaction Temperature While the initial addition of Cbz-Cl is often done at 0°C to control the exotherm, the reaction should be allowed to warm to room temperature and stirred for a sufficient duration.[2][5]
Presence of Byproducts Hydrolysis of Cbz-Cl Use anhydrous solvents (e.g., dry dichloromethane) and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation Emulsion during Work-up If an emulsion forms during the aqueous work-up, adding a small amount of brine can help to break it.
Co-elution during Chromatography If the product is difficult to separate from nonpolar impurities, adjust the eluent system for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexane or isohexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.

Experimental Protocols

Below is a detailed experimental protocol for the N-Cbz protection of a closely related substrate, Ethyl 4-piperidinecarboxylate, which can be adapted for Ethyl 4-piperidineacetate.

Synthesis of Ethyl 1-Cbz-piperidine-4-carboxylate [4]

  • Materials:

    • Ethyl 4-piperidinecarboxylate (87 g, 0.55 mol)

    • Benzyl chloroformate (95 g, 0.56 mol)

    • Sodium carbonate (60 g, 0.57 mol)

    • Dichloromethane (400 mL)

    • 2M Aqueous Hydrochloric Acid

    • Ether

    • Anhydrous Magnesium Sulfate

    • Celite

  • Procedure:

    • To a stirred mixture of ethyl 4-piperidinecarboxylate and sodium carbonate, slowly add a solution of benzyl chloroformate in dichloromethane (200 mL) dropwise over 70 minutes.

    • Simultaneously, add another 200 mL of dichloromethane.

    • Stir the reaction mixture continuously at room temperature for 2.5 days.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate under vacuum.

    • Partition the residue between 2M aqueous hydrochloric acid and ether.

    • Separate the organic layer, dry it with anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/isohexane to afford the product.

Quantitative Data

The following table summarizes the stoichiometry and yield for the synthesis of Ethyl 1-Cbz-piperidine-4-carboxylate, which can be used as a reference for the synthesis of this compound.

ReactantMolecular Weight ( g/mol )Mass (g)MolesMolar Ratio
Ethyl 4-piperidinecarboxylate157.21870.551.0
Benzyl chloroformate170.59950.561.02
Sodium carbonate105.99600.571.04
Product Molecular Weight ( g/mol ) Mass (g) Yield
Ethyl 1-Cbz-piperidine-4-carboxylate291.3415294%

Visualizations

Experimental Workflow for N-Cbz Protection

experimental_workflow reagents Ethyl 4-piperidineacetate Benzyl Chloroformate Sodium Carbonate Dichloromethane reaction Reaction at RT (Monitor by TLC) reagents->reaction Stirring workup Aqueous Work-up & Extraction reaction->workup Filtration purification Column Chromatography workup->purification Concentration product Ethyl N-Cbz-4- piperidineacetate purification->product Isolation

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_workflow start Reaction Incomplete? check_reagents Check Reagent Quality (Fresh Cbz-Cl?) start->check_reagents Yes check_conditions Verify Reaction Conditions (Time, Temp, Base) check_reagents->check_conditions check_anhydrous Ensure Anhydrous Conditions check_conditions->check_anhydrous increase_temp Increase Temperature (if applicable) check_conditions->increase_temp If sluggish at RT optimize_stoichiometry Adjust Stoichiometry check_anhydrous->optimize_stoichiometry monitor_tlc Monitor by TLC optimize_stoichiometry->monitor_tlc extend_time Extend Reaction Time monitor_tlc->extend_time Starting Material Remains success Reaction Complete monitor_tlc->success No Starting Material extend_time->monitor_tlc increase_temp->monitor_tlc

Caption: A logical workflow for troubleshooting an incomplete N-Cbz protection reaction.

References

Technical Support Center: Cbz Deprotection of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Carboxybenzyl (Cbz)-protected piperidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection of piperidines?

The most prevalent and widely utilized method for Cbz deprotection is catalytic hydrogenation.[1] This technique typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[1] It is favored for its efficiency and the clean nature of its byproducts, which are primarily toluene and carbon dioxide and are easily removed.[1]

Q2: My Cbz deprotection via catalytic hydrogenation is slow or incomplete. What are the potential causes and solutions?

Slow or incomplete hydrogenation reactions are a common issue.[1] Several factors can contribute to this problem:

  • Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or residual sulfur-containing reagents from previous steps.[1]

    • Solution: Ensure your starting material is free from sulfur-containing impurities. If the substrate contains sulfur, consider alternative deprotection methods like acidic cleavage.[1] In some instances, increasing the catalyst loading or adding fresh catalyst portion-wise can help drive the reaction to completion.[1]

  • Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to a sluggish reaction.

    • Solution: Ensure your reaction setup is properly sealed and that a sufficient positive pressure of hydrogen is maintained. For laboratory-scale reactions, a balloon of hydrogen is often sufficient.[2]

  • Poor Catalyst Quality: The activity of the Pd/C catalyst can vary between batches and suppliers.

    • Solution: Test a new batch of catalyst or a catalyst from a different supplier. Sometimes, using a freshly prepared catalyst can be beneficial.[3]

Q3: I am observing N-benzylation as a side product. How can I minimize this?

N-benzylation can occur, particularly if the reaction stalls or if there is an insufficient supply of hydrogen.[1] This side reaction involves the reductive amination of the newly formed piperidine with toluene or benzyl alcohol byproducts.

  • Solution: Ensure a constant and sufficient supply of hydrogen throughout the reaction. Optimizing the reaction conditions, such as solvent and temperature, can also help to minimize this side reaction.

Q4: Are there alternative, non-hydrogenation methods for Cbz deprotection of piperidines?

Yes, several alternatives to catalytic hydrogenation exist, which can be advantageous if your substrate contains functional groups sensitive to reduction.

  • Acid-Mediated Deprotection: Using acidic conditions, such as isopropanol hydrochloride (IPA·HCl) or concentrated hydrochloric acid in an organic solvent, is a practical, metal-free alternative.[4] These methods are often simple, scalable, and compatible with various functional groups.[4]

  • Transfer Hydrogenation: This method uses a hydrogen donor in place of hydrogen gas. Common hydrogen donors include ammonium formate, formic acid, or cyclohexene, in conjunction with a palladium catalyst.[3][5][6]

  • Nucleophilic Cleavage: For substrates with sensitive functionalities, nucleophilic cleavage using reagents like 2-mercaptoethanol with a base can be a highly selective option.[7][8]

Q5: When performing an acidic Cbz deprotection, I am getting an acetylated side product. What is the cause and how can I prevent it?

Acetylation of the deprotected piperidine is a known side reaction when using acetic acid as a solvent, especially at higher temperatures.[1]

  • Solution: To prevent this, consider using a non-nucleophilic acid and a non-acetylating solvent system, such as HCl in dioxane or isopropanol.[1]

Troubleshooting Guide

Issue 1: Incomplete or Stalled Reaction
Potential Cause Troubleshooting Steps
Catalyst Poisoning Purify starting material to remove sulfur-containing impurities. Consider using a different deprotection method (e.g., acid-mediated). Increase catalyst loading or add fresh catalyst.[1]
Poor Catalyst Activity Use a fresh batch of Pd/C catalyst. Try a different grade or supplier of the catalyst.
Insufficient Hydrogen Check for leaks in the hydrogenation apparatus. Ensure a positive pressure of hydrogen is maintained (e.g., using a balloon). For transfer hydrogenation, ensure an adequate excess of the hydrogen donor is used.[5]
Inappropriate Solvent Ensure the starting material and product are soluble in the chosen solvent. Common solvents for catalytic hydrogenation include methanol, ethanol, and ethyl acetate.[5]
Issue 2: Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
N-Benzylation Insufficient hydrogen or stalled reaction.Maintain a consistent and sufficient supply of hydrogen. Optimize reaction time and temperature.
Over-reduction Presence of other reducible functional groups (e.g., alkenes, alkynes, nitro groups).Choose a milder deprotection method such as transfer hydrogenation with specific catalysts or acidic cleavage.[1][8]
Acetylation (in acidic deprotection) Use of acetic acid as a solvent.Switch to a non-acetylating solvent like dioxane or isopropanol in combination with a non-nucleophilic acid (e.g., HCl).[1]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation
  • Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected piperidine in a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 5-10 mol% relative to the substrate.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[2]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography if necessary.

Protocol 2: General Procedure for Transfer Hydrogenation with Ammonium Formate
  • Reaction Setup: Dissolve the Cbz-protected piperidine in methanol.

  • Reagent Addition: Add 10% Pd/C followed by ammonium formate (typically 3-5 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter the catalyst through celite and concentrate the solvent. The work-up may involve an extraction to remove ammonium salts.

Protocol 3: General Procedure for Acid-Mediated Deprotection
  • Reaction Setup: Dissolve the Cbz-protected piperidine in a suitable solvent such as isopropanol or ethyl acetate.

  • Acid Addition: Add a solution of HCl in the chosen solvent (e.g., IPA·HCl).[4]

  • Reaction: Stir the reaction mixture at room temperature or with heating, as required.[4]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the solvent can be removed under vacuum. The product is often isolated as the hydrochloride salt.[4]

Visual Guides

Troubleshooting_Workflow start Cbz Deprotection Issue incomplete_reaction Incomplete or Slow Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No catalyst_poisoning Check for Catalyst Poisoning (e.g., sulfur compounds) incomplete_reaction->catalyst_poisoning Yes n_benzylation N-Benzylation? side_products->n_benzylation Yes catalyst_activity Verify Catalyst Activity (use fresh catalyst) catalyst_poisoning->catalyst_activity hydrogen_supply Ensure Adequate H2 Supply (check for leaks, use balloon) catalyst_activity->hydrogen_supply over_reduction Over-reduction of other groups? n_benzylation->over_reduction No optimize_h2 Optimize H2 Supply and Reaction Time n_benzylation->optimize_h2 Yes acetylation Acetylation? over_reduction->acetylation No milder_conditions Use Milder Conditions or Alternative Method over_reduction->milder_conditions Yes acetylation->milder_conditions No change_solvent Change to Non-Acetylating Solvent/Acid System acetylation->change_solvent Yes Deprotection_Pathway start Cbz-Protected Piperidine deprotection Deprotection Conditions (e.g., H2, Pd/C) start->deprotection product Desired Piperidine deprotection->product Main Pathway side_reaction_node deprotection->side_reaction_node Potential n_benzylation N-Benzylation side_reaction_node->n_benzylation over_reduction Over-reduction side_reaction_node->over_reduction

References

Technical Support Center: Purification of Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl N-Cbz-4-piperidineacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or residual solvents used during synthesis and work-up. These may include:

  • Unreacted Starting Materials: Ethyl 4-piperidinecarboxylate and benzyl chloroformate.

  • Reaction Byproducts: Di-benzylated piperidine derivatives or products from the decomposition of benzyl chloroformate.

  • Residual Solvents: Dichloromethane, ethyl acetate, hexane, or other solvents used in the synthesis and purification steps.[1][2]

  • Water: Moisture introduced during the work-up process.

Q2: My final product is an oil or a waxy solid. How can I induce crystallization?

A2: If your this compound product is not a solid, it may be due to the presence of impurities or residual solvent. Consider the following troubleshooting steps:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum.

  • Solvent-Induced Precipitation: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane or heptane) dropwise until the solution becomes cloudy. Allow the solution to stand, possibly at a reduced temperature (e.g., in a refrigerator or freezer), to promote crystallization.[3]

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q3: What are the recommended purification methods for this compound?

A3: The most common and effective purification methods are column chromatography and recrystallization.

  • Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts.[4][5][6]

  • Recrystallization: This technique is useful for removing minor impurities from a solid product. A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up

Symptoms:

  • Broad or multiple spots on Thin Layer Chromatography (TLC) analysis.

  • Low yield of the desired product.

  • The product is a dark-colored oil or solid.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress by TLC until the starting materials are consumed. If necessary, increase the reaction time or temperature.
Inefficient extractionDuring the work-up, ensure thorough mixing of the aqueous and organic layers. Perform multiple extractions (e.g., 3 times) to maximize the recovery of the product and the removal of water-soluble impurities.[6]
Presence of acidic or basic impuritiesWash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and with a mild aqueous acid (e.g., dilute HCl) to remove basic impurities. Follow with a brine wash to remove residual water.[4][6]
Issue 2: Difficulty in Separating Impurities by Column Chromatography

Symptoms:

  • Co-elution of the product with impurities.

  • Streaking of the product on the TLC plate.

Possible Causes and Solutions:

Solvent System Optimization for Column Chromatography
Problem: Poor separation between the product and an impurity. Solution: Adjust the polarity of the eluent. If the spots are too close together, try a less polar solvent system (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture). Run several small-scale TLCs with different solvent ratios to find the optimal separation.
Problem: The product is streaking on the TLC plate. Solution: Streaking can be caused by acidic or basic impurities interacting with the silica gel. Try adding a small amount of a modifier to your eluent, such as triethylamine (~0.1-1%) for basic compounds or acetic acid (~0.1-1%) for acidic compounds.

Table 1: Recommended Eluent Systems for Silica Gel Column Chromatography

Eluent System Typical Ratio (v/v) Notes
Ethyl acetate / Hexane (or Heptane/Isohexane)1:3 to 1:2A good starting point for many purifications.[4][6]
Petroleum ether / Ethyl acetate5:1Another common non-polar/polar solvent mixture.[5]
Dichloromethane / Methanol99:1 to 95:5For more polar impurities that are not well separated by hexane/ethyl acetate systems.
Issue 3: Product Oils Out During Recrystallization

Symptoms:

  • The dissolved product separates as an oil instead of forming crystals upon cooling.

Possible Causes and Solutions:

Troubleshooting Recrystallization
Problem: The solution is supersaturated. Solution: Add a small amount of the hot solvent to the oily mixture and reheat until a clear solution is obtained. Allow it to cool more slowly.
Problem: The cooling rate is too fast. Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help slow the cooling process.
Problem: The chosen solvent is not ideal. Solution: The boiling point of the solvent may be too high, or the compound may be too soluble. Try a different solvent or a solvent mixture. For example, dissolve the compound in a small amount of a "good" solvent (like ethyl acetate) and then add a "poor" solvent (like hexane) until the solution becomes turbid. Heat to redissolve and then cool slowly.[7]

Table 2: Common Solvents for Recrystallization

Solvent/System Characteristics & Use Case
EthanolA general-purpose solvent for moderately polar compounds.
n-Hexane / Ethyl acetateA good solvent system for compounds that are highly soluble in ethyl acetate and poorly soluble in hexane.[7]
n-Hexane / Diethyl etherSimilar to the hexane/ethyl acetate system.[7]
WaterSuitable for polar compounds, but generally not for this compound due to its organic nature.[7]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to your chosen eluent (e.g., ethyl acetate/hexane 1:3). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and apply gentle air pressure to begin elution.[8]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any remaining solvent.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Product extraction Aqueous Work-up (Extraction & Washes) synthesis->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity Check (TLC, NMR) recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Impure? oily_product Product is an oil? start->oily_product No optimize_workup Optimize Extraction/ Washes start->optimize_workup Yes column_issues Poor separation in column chromatography? oily_product->column_issues No induce_crystallization Induce Crystallization/ High-Vac Dry oily_product->induce_crystallization Yes recrystallization_fails Oils out during recrystallization? column_issues->recrystallization_fails No optimize_eluent Optimize Eluent System column_issues->optimize_eluent Yes optimize_recrystallization Optimize Recrystallization Solvent/Cooling recrystallization_fails->optimize_recrystallization Yes pure_product Pure Product recrystallization_fails->pure_product No optimize_workup->oily_product induce_crystallization->column_issues optimize_eluent->recrystallization_fails optimize_recrystallization->pure_product

Caption: A troubleshooting decision tree for the purification of this compound.

References

"Ethyl N-Cbz-4-piperidineacetate" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl N-Cbz-4-piperidineacetate in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: Based on its structure, which includes an ethyl ester, a carbamate (Cbz protecting group), and a piperidine ring, the primary degradation pathways for this compound in aqueous solution are anticipated to be:

  • Hydrolysis of the Ethyl Ester: This reaction would yield N-Cbz-4-piperidineacetic acid and ethanol. This process can be catalyzed by both acidic and basic conditions.

  • Hydrolysis of the Carbamate (Cbz group): While generally stable, the Cbz group can be cleaved under strong acidic or basic conditions, or more commonly via catalytic hydrogenolysis, yielding 4-piperidineacetate and toluene (from the benzyl portion of the Cbz group).

  • Oxidation of the Piperidine Ring: The piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidized species. The presence of oxidizing agents or exposure to light and air can promote this degradation.[1]

Q2: How is the stability of this compound affected by pH?

A2: The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. Both acidic and basic conditions can accelerate the hydrolysis of the ethyl ester. For similar compounds, optimal stability is often found in a neutral to slightly acidic pH range (approximately pH 4-7). Extreme pH values will likely lead to faster degradation.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C).[1] For long-term storage, consider freezing aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: For sensitive applications, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to moisture.

Q4: Is this compound sensitive to light?

A4: While specific photostability data is not available, many compounds containing aromatic rings and amine functionalities are susceptible to photodegradation. It is a best practice to protect solutions of this compound from light during both storage and handling.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of parent compound concentration in solution. Inappropriate pH: The solution pH may be too acidic or basic, leading to accelerated hydrolysis of the ethyl ester.Verify the pH of your aqueous solution. Adjust the pH to a neutral or slightly acidic range (e.g., pH 4-7) using a suitable buffer system.
High Storage Temperature: Storing solutions at room temperature can increase the rate of degradation.Store solutions at refrigerated temperatures (2-8 °C) to slow down degradation kinetics.[1]
Presence of Oxidizing Agents: Solvents or other reagents may contain oxidizing impurities (e.g., peroxides).Use high-purity, peroxide-free solvents. Consider purging the solution with an inert gas (e.g., nitrogen) to remove dissolved oxygen.
Appearance of new peaks in HPLC or LC-MS analysis during stability testing. Degradation of the Parent Compound: The new peaks are likely degradation products.Perform a forced degradation study (see "Experimental Protocols" section) to intentionally generate and identify potential degradation products by their retention times.
Contamination: The sample, mobile phase, or glassware may be contaminated.Prepare fresh samples and mobile phase using high-purity solvents. Ensure all glassware is thoroughly cleaned.
Precipitate formation in the solution upon storage. Low Solubility: The concentration of the compound may exceed its solubility in the chosen solvent, especially at lower temperatures.Confirm the solubility of this compound in your solvent system. You may need to use a co-solvent or prepare a less concentrated solution.
Formation of Insoluble Degradation Products: A degradation product may have lower solubility than the parent compound.Characterize the precipitate to determine if it is a degradation product. This can help in identifying the degradation pathway.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound to illustrate expected trends. Note: This data is for illustrative purposes only and must be confirmed by experimental studies.

Table 1: Hypothetical pH-Rate Profile for this compound in Aqueous Buffers at 25°C

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
2.00.0808.7
4.00.01546.2
6.00.01069.3
8.00.04515.4
10.00.2502.8

Table 2: Hypothetical Purity of this compound Solution (pH 6.5) Under Different Storage Conditions Over 30 Days

Storage ConditionPurity at Day 0 (%)Purity at Day 30 (%)Major Degradant Observed
2-8°C, Protected from Light99.898.5N-Cbz-4-piperidineacetic acid
25°C, Protected from Light99.895.2N-Cbz-4-piperidineacetic acid
25°C, Exposed to Light99.892.1N-Cbz-4-piperidineacetic acid, Oxidized species
40°C, Protected from Light99.885.7N-Cbz-4-piperidineacetic acid, Other hydrolysis products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials and Equipment:

  • This compound

  • High-purity water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC or UPLC system with a UV or DAD detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method. The goal is to achieve chromatographic separation of the parent peak from all degradation product peaks.

Visualizations

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound ester_hydrolysis N-Cbz-4-piperidineacetic Acid + Ethanol parent->ester_hydrolysis Acid/Base cbz_hydrolysis Ethyl 4-piperidineacetate + Toluene + CO2 parent->cbz_hydrolysis Strong Acid/Base or Catalytic Hydrogenolysis oxidation_product N-Oxide and/or other oxidized piperidine species parent->oxidation_product Oxidizing Agents/ Light/Air

Caption: Potential degradation pathways for this compound.

G Workflow for a Forced Degradation Study start Prepare Stock Solution of This compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Degradation (Solid, 80°C) stress->thermal photo Photolytic Degradation (ICH Q1B) stress->photo analysis Analyze Stressed and Control Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Identify Degradation Products analysis->evaluation

Caption: General workflow for a forced degradation study.

References

Handling and safety precautions for "Ethyl N-Cbz-4-piperidineacetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with Ethyl N-Cbz-4-piperidineacetate. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for structurally similar compounds, this compound is expected to be harmful if swallowed and may cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.[2][3][4]

Q2: What are the proper storage conditions for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[2][4][5] Some sources for similar compounds recommend refrigeration at 2-8°C.[6] It should be kept away from incompatible substances such as strong oxidizing agents.[5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is essential to wear suitable protective clothing, gloves, and eye/face protection.[1][2] This includes chemical safety goggles or glasses and chemical-resistant gloves. Work should be conducted in a well-ventilated area, and if ventilation is inadequate, respiratory protection may be necessary.[2][3]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[5][7] For eye contact, rinse cautiously with water for several minutes.[3][5][7] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3][5] Seek medical attention in both cases.[2][5]

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, prevent further leakage if it is safe to do so.[2] Absorb the spill with an inert material, such as sand or earth, and place it into a suitable container for disposal.[2] Ensure the area is well-ventilated. Avoid breathing vapors and prevent the material from entering drains or waterways.[2]

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected reaction or decomposition Incompatibility with other reagents.Store away from strong oxidizing agents, acids, and bases.[5][8] Ensure all equipment is clean and dry before use.
Material appears discolored or degraded Improper storage conditions.Store in a tightly sealed container in a cool, dry place, potentially under nitrogen and protected from air and moisture.[8]
Airborne dust or vapor during handling Inadequate ventilation or improper handling technique.Handle the compound in a chemical fume hood.[9] Minimize dust generation during transfer.[2]

Quantitative Data Summary

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C17H23NO4[1][10]
Molecular Weight 305.38 g/mol [1]
Appearance Colorless to light yellow liquid[1][6]
Boiling Point 403.7±45.0 °C (Predicted)[6]
Density 1.165±0.06 g/cm3 (Predicted)[6]

Safety and Hazard Information

Hazard StatementGHS ClassificationPrecautionary Statement Codes
Harmful if swallowedH302P280, P305+P351+P338
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Note: This data is based on information for "Ethyl N-Cbz-3-piperidineacetate" as a specific safety data sheet for the 4-piperidineacetate isomer was not available.[1][10]

Experimental Protocols

Standard Handling Protocol

  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[9] Put on all required personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves.[2]

  • Weighing and Transfer : To minimize dust or aerosol formation, handle the substance carefully. Use non-sparking tools if the material is a solid.[11]

  • In Solution : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, wash your hands thoroughly.[2] Clean all equipment and the work area to prevent cross-contamination.

  • Storage : Securely close the container and store it in a cool, dry, and well-ventilated place away from incompatible materials.[2][5]

Emergency First Aid Protocol

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Get medical attention if irritation persists.[7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Visualizations

Spill_Response_Workflow spill Spill of Ethyl N-Cbz-4-piperidineacetate Occurs assess Assess the Spill Is it a major spill? spill->assess minor_spill Minor Spill assess->minor_spill No major_spill Major Spill assess->major_spill Yes evacuate Evacuate the Area and Alert Others seek_help Seek Assistance from Safety Personnel evacuate->seek_help ppe Ensure Proper PPE is Worn minor_spill->ppe major_spill->evacuate contain Contain the Spill with Inert Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Area collect->decontaminate disposal Dispose of Waste According to Regulations decontaminate->disposal

Caption: Workflow for handling a spill of this compound.

References

Validation & Comparative

A Comparative Guide to Ethyl N-Cbz-4-piperidineacetate and Ethyl N-Boc-4-piperidineacetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency, yield, and scalability of a synthetic route. Among the plethora of options, the carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) groups are two of the most widely employed protecting groups for the piperidine nitrogen. This guide provides an objective comparison of Ethyl N-Cbz-4-piperidineacetate and Ethyl N-Boc-4-piperidineacetate, offering supporting data and detailed experimental protocols to aid researchers in making an informed choice for their specific synthetic needs.

Chemical Properties and Stability

The fundamental difference between the Cbz and Boc protecting groups lies in their stability and the conditions required for their removal, a concept known as orthogonality. The Boc group is labile under acidic conditions, whereas the Cbz group is typically removed by catalytic hydrogenolysis. This orthogonality is a significant advantage in multi-step syntheses, allowing for the selective deprotection of one group in the presence of the other.

PropertyThis compoundEthyl N-Boc-4-piperidineacetate
Molecular Formula C₁₇H₂₃NO₄C₁₄H₂₅NO₄
Molecular Weight 305.37 g/mol 271.35 g/mol
CAS Number 161491-31-8135716-09-5
Stability Stable to acidic and basic conditions.Stable to bases, nucleophiles, and catalytic hydrogenation.
Lability Labile to catalytic hydrogenolysis and strong acids.Labile to strong acids (e.g., TFA, HCl).

Performance in Synthesis: A Comparative Overview

While direct, side-by-side comparative studies for these exact molecules are not extensively documented, we can infer their performance based on the synthesis of closely related piperidine derivatives. The protection of the piperidine nitrogen with both Cbz and Boc groups generally proceeds with high efficiency.

For instance, the synthesis of N-Boc piperazine has been reported with yields around 94%. Similarly, the preparation of 1-Cbz-4-piperidone and N-Boc-4-piperidinecarboxylic acid have been documented with yields approaching 100%.[1][2][3] These figures suggest that both protecting groups can be introduced onto the piperidine ring with excellent efficiency. The choice between them, therefore, often hinges on the compatibility of their respective deprotection conditions with other functional groups present in the molecule.

Experimental Protocols

Below are detailed experimental protocols for the synthesis and deprotection of both this compound and Ethyl N-Boc-4-piperidineacetate.

Synthesis of Protected Piperidineacetates

1. Synthesis of this compound

  • Materials: Ethyl 4-piperidineacetate, Benzyl chloroformate (Cbz-Cl), a suitable base (e.g., triethylamine or sodium carbonate), and a solvent like dichloromethane (DCM).

  • Procedure:

    • Dissolve Ethyl 4-piperidineacetate (1 equivalent) and the base (1.1 equivalents) in DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add Benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield this compound.

2. Synthesis of Ethyl N-Boc-4-piperidineacetate

  • Materials: Ethyl 4-piperidineacetate, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium hydroxide), and a solvent like dichloromethane (DCM) or a biphasic system of water and an organic solvent.

  • Procedure:

    • Dissolve Ethyl 4-piperidineacetate (1 equivalent) and the base (1.5 equivalents) in the chosen solvent system.

    • Add Di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, if using an aqueous system, extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Deprotection Protocols

1. Deprotection of this compound via Catalytic Hydrogenolysis [4][5]

  • Materials: this compound, Palladium on carbon (10% Pd/C), a hydrogen source (hydrogen gas or a transfer hydrogenation reagent like ammonium formate), and a solvent like methanol (MeOH) or ethanol (EtOH).

  • Procedure:

    • Dissolve this compound (1 equivalent) in MeOH or EtOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (typically 5-10 mol% catalyst loading) to the solution.

    • For hydrogen gas: Seal the flask, evacuate the air, and backfill with hydrogen. Repeat this process three times. Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

    • For transfer hydrogenation: Add a hydrogen donor such as ammonium formate (3-5 equivalents) to the mixture and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected Ethyl 4-piperidineacetate.

2. Deprotection of Ethyl N-Boc-4-piperidineacetate under Acidic Conditions

  • Materials: Ethyl N-Boc-4-piperidineacetate, a strong acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent), and a solvent like dichloromethane (DCM).

  • Procedure:

    • Dissolve Ethyl N-Boc-4-piperidineacetate (1 equivalent) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the strong acid (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) to the stirred solution.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting material disappears (typically 1-4 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The product is typically obtained as the corresponding acid salt (e.g., trifluoroacetate or hydrochloride salt) and can often be used in the next step without further purification. If the free amine is required, a basic workup can be performed.

Visualizing the Synthetic Workflow

The following diagrams illustrate the chemical structures and the comparative workflow for the protection and deprotection of the piperidine nitrogen using Cbz and Boc groups.

cluster_structures Chemical Structures Cbz This compound Boc Ethyl N-Boc-4-piperidineacetate

Caption: Chemical structures of the protected compounds.

cluster_workflow Comparative Synthetic Workflow cluster_protection Protection Step cluster_intermediates Protected Intermediates cluster_deprotection Deprotection Step cluster_final Final Product Start Ethyl 4-piperidineacetate Cbz_Protect Protection with Cbz-Cl, Base Start->Cbz_Protect Route 1 Boc_Protect Protection with Boc₂O, Base Start->Boc_Protect Route 2 Cbz_Product This compound Cbz_Protect->Cbz_Product Boc_Product Ethyl N-Boc-4-piperidineacetate Boc_Protect->Boc_Product Cbz_Deprotect Deprotection (H₂/Pd-C) Cbz_Product->Cbz_Deprotect Boc_Deprotect Deprotection (TFA or HCl) Boc_Product->Boc_Deprotect End Ethyl 4-piperidineacetate Cbz_Deprotect->End Boc_Deprotect->End

Caption: Protection and deprotection workflow comparison.

Conclusion

Both this compound and Ethyl N-Boc-4-piperidineacetate are highly effective intermediates in organic synthesis. The choice between them is primarily dictated by the orthogonality required in the overall synthetic strategy. The Cbz group offers robustness towards acidic and basic conditions, with a mild deprotection via catalytic hydrogenation, making it suitable for substrates that are acid-sensitive. Conversely, the Boc group is ideal for molecules that can withstand acidic conditions but may be sensitive to reductive cleavage. A thorough understanding of the stability of all functional groups within the target molecule is paramount for selecting the most appropriate protecting group and ensuring a successful synthetic outcome.

References

A Comparative Guide to Cbz and Boc Protecting Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate amine protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making the strategic protection of its secondary amine a common and crucial step. This guide provides an objective, data-driven comparison of two of the most widely used N-protecting groups: Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), in the context of piperidine synthesis.

Overview of Cbz and Boc Protecting Groups

The Cbz and Boc groups are both carbamates that effectively mask the nucleophilicity of the piperidine nitrogen, allowing for selective transformations at other positions of the molecule. The primary distinction between them lies in their stability and the conditions required for their removal, which forms the basis of their orthogonal nature in complex synthetic strategies.[1][2][3][4]

The Carboxybenzyl (Cbz) group is a classic and robust protecting group, known for its stability under a wide range of non-reductive reaction conditions.[1] It is typically introduced by reacting the piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][5]

The tert-Butoxycarbonyl (Boc) group is another cornerstone of modern organic synthesis, prized for its ease of removal under mild acidic conditions.[6] This acid lability makes it orthogonal to the Cbz group. The most common method for its introduction involves the use of di-tert-butyl dicarbonate ((Boc)₂O).[7]

Quantitative Comparison of Protection and Deprotection

The choice between Cbz and Boc often depends on the specific reaction conditions planned for the subsequent synthetic steps. Below is a summary of typical reaction conditions and reported yields for the protection and deprotection of piperidine derivatives.

ReactionProtecting GroupReagents and ConditionsTypical YieldReference
Protection CbzBenzyl chloroformate (Cbz-Cl), NaHCO₃, THF/H₂O, 0°C to rt96%[5]
BocDi-tert-butyl dicarbonate ((Boc)₂O), Et₃N, DMAP (cat.), CH₂Cl₂92%[7]
Deprotection CbzH₂, 10% Pd/C, Methanol, 45°C97%[8]
Cbz (Acid-mediated)Isopropanol hydrochloride (IPA·HCl), 65-75°CNot specified[9]
BocTrifluoroacetic acid (TFA), Dichloromethane (DCM)Nearly quantitative[2][10]
Boc4M HCl in Dioxane, rt, 1-3hNot specified[11]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the protection and deprotection of a piperidine nitrogen.

N-Cbz Protection of Piperidine-4-carboxylic acid
  • Reaction: To a solution of piperidine-4-carboxylic acid (1.0 eq) in a mixture of THF and water, sodium bicarbonate (2.0 eq) is added. The mixture is cooled to 0°C, and benzyl chloroformate (1.1 eq) is added dropwise. The reaction is stirred at room temperature for several hours.[5]

  • Work-up: The organic solvent is removed, and the aqueous residue is washed with ethyl acetate. The aqueous layer is then acidified with dilute HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the N-Cbz-protected product.[5]

N-Boc Protection of a Piperidine Derivative
  • Reaction: To a stirred solution of the piperidine derivative (1.0 eq) in dichloromethane (CH₂Cl₂) at 0°C, triethylamine (4.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) are added. The reaction mixture is stirred at room temperature for 6 hours.

  • Work-up: The reaction is quenched with water and extracted with CH₂Cl₂. The combined organic layers are washed with aqueous sodium bicarbonate and brine, then dried and concentrated to afford the N-Boc-protected piperidine.

Cbz Deprotection via Catalytic Hydrogenolysis
  • Reaction: The Cbz-protected piperidine (1.0 eq) is dissolved in methanol, and 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (or hydrogen is bubbled through the solution) at a slightly elevated temperature (e.g., 45°C) for several hours.[8]

  • Work-up: The reaction mixture is cooled, and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield the deprotected piperidine.[8]

Boc Deprotection using Trifluoroacetic Acid
  • Reaction: The Boc-protected piperidine is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added (typically in a 1:1 v/v ratio). The solution is stirred at room temperature for a short period (e.g., 30 minutes to 2 hours).[10]

  • Work-up: The solvent and excess TFA are removed under reduced pressure. The residue can then be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to isolate the free piperidine.[11]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of protection and deprotection for both Cbz and Boc groups in the context of piperidine synthesis.

G cluster_Cbz Cbz Protection/Deprotection Workflow Piperidine_Cbz Piperidine Protect_Cbz N-Cbz Protection Piperidine_Cbz->Protect_Cbz Cbz-Cl, Base Cbz_Piperidine N-Cbz-Piperidine Protect_Cbz->Cbz_Piperidine Deprotect_Cbz N-Cbz Deprotection Cbz_Piperidine->Deprotect_Cbz H₂, Pd/C or Strong Acid Piperidine_Cbz_Final Piperidine Deprotect_Cbz->Piperidine_Cbz_Final

Caption: Workflow for the protection and deprotection of piperidine using the Cbz group.

G cluster_Boc Boc Protection/Deprotection Workflow Piperidine_Boc Piperidine Protect_Boc N-Boc Protection Piperidine_Boc->Protect_Boc (Boc)₂O, Base Boc_Piperidine N-Boc-Piperidine Protect_Boc->Boc_Piperidine Deprotect_Boc N-Boc Deprotection Boc_Piperidine->Deprotect_Boc Acid (TFA, HCl) Piperidine_Boc_Final Piperidine Deprotect_Boc->Piperidine_Boc_Final

Caption: Workflow for the protection and deprotection of piperidine using the Boc group.

Orthogonality in Piperidine Synthesis

A key advantage in multi-step synthesis is the ability to selectively deprotect one functional group while others remain intact. Cbz and Boc groups are excellent examples of an orthogonal pair. The Cbz group is stable to the acidic conditions used to remove Boc, and the Boc group is stable to the hydrogenolysis conditions used to cleave Cbz.[1][2][3] This allows for the differential protection of multiple amine functionalities within the same molecule, a common requirement in the synthesis of complex pharmaceutical agents.

G Start Di-amino Piperidine Derivative Protect_Both Protect both amines (e.g., one as Cbz, one as Boc) Start->Protect_Both Selective_Deprotect_Boc Selective Boc Deprotection Protect_Both->Selective_Deprotect_Boc Acidic Conditions Modify_Amine1 Modify free amine 1 Selective_Deprotect_Boc->Modify_Amine1 Selective_Deprotect_Cbz Selective Cbz Deprotection Modify_Amine1->Selective_Deprotect_Cbz Hydrogenolysis Modify_Amine2 Modify free amine 2 Selective_Deprotect_Cbz->Modify_Amine2 Final_Product Final Product Modify_Amine2->Final_Product

References

A Comparative Guide to Alternatives for the Piperidine Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Piperidine Moiety in Medicinal Chemistry

"Ethyl N-Cbz-4-piperidineacetate" serves as a quintessential example of a chemical building block utilized in the synthesis of more complex drug candidates. Its structure features three key components relevant to medicinal chemistry: the piperidine ring, a 4-position substituent (acetate), and an N-Cbz (benzyloxycarbonyl) protecting group. The piperidine ring itself is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, prized for its ability to introduce a basic nitrogen atom, improve pharmacokinetic properties, and provide a three-dimensional framework for orienting pharmacophoric groups.[1][2] The N-substituent and the substitution pattern on the ring are critical for modulating a compound's biological activity, selectivity, and metabolic stability.[1][3]

This guide offers a comparative analysis of strategic alternatives to the core piperidine scaffold, focusing on the principles of scaffold hopping and bioisosteric replacement. These strategies are employed by medicinal chemists to discover novel chemical entities, optimize lead compounds, and circumvent patent-protected chemical space.[4]

Part 1: Scaffold Hopping - Beyond the Piperidine Core

Scaffold hopping is a drug design strategy that aims to identify isofunctional molecules with structurally distinct core motifs.[4] This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetics. Below, we compare several alternative heterocyclic scaffolds to the piperidine ring.

Comparative Analysis of Piperidine Alternatives:

Scaffold Key Features & Rationale for Use Potential Advantages over Piperidine Potential Disadvantages Reported Applications/Examples
Piperidine (Reference) Six-membered saturated heterocycle. Basic nitrogen (pKa ~11.2) is often protonated at physiological pH.[5] Common in over 100 approved drugs.[6]Well-established synthetic chemistry and favorable ADME properties.[1]Can be susceptible to metabolism, particularly at positions adjacent to the nitrogen.[7]Opioid analgesics, antipsychotics, antihistamines.[8][9]
Azocane Eight-membered saturated heterocycle.[5]Increased conformational flexibility may allow for better binding to targets unsuitable for the more rigid piperidine.[5]Higher lipophilicity (logP ~1.87 vs. 0.84 for piperidine) can lead to non-specific binding and increased metabolism.[5]Guanethidine (antihypertensive).[5]
1-Azaspiro[3.3]heptane Spirocyclic system mimicking the 3D shape of piperidine.[6][10]Improved metabolic stability and similar basicity and lipophilicity to piperidine.[11] Offers novel vectors for substitution.[7]Synthesis can be more complex than for simple piperidines.Developed as a bioisostere for piperidine in a bupivacaine analog, showing significant anesthetic activity.[6][10]
Piperazine Six-membered ring with two nitrogen atoms. The second most common ring system in drug discovery.[7]Offers two points for derivatization, allowing for fine-tuning of properties. Can improve solubility.The pKa of the second nitrogen can introduce additional complexity in drug-receptor interactions and metabolism.Anticonvulsants, antipsychotics.[12]
Morpholine Six-membered ring containing an oxygen atom.The oxygen atom can act as a hydrogen bond acceptor and generally increases polarity and solubility while lowering the pKa of the nitrogen.[7]The altered electronics and conformation may not be suitable for all targets where piperidine is effective.Linezolid (antibiotic), Gefitinib (anticancer).[7]

Logical Flow for Scaffold Selection

The decision to replace a piperidine core involves weighing several factors, from synthetic feasibility to the desired changes in physicochemical and pharmacological properties.

G Start Lead Compound with Piperidine Scaffold Problem Identify Issue: - Metabolism - Poor Selectivity - Low Potency - Existing IP Start->Problem Strategy Select Scaffold Hopping Strategy Problem->Strategy Scaffolds Evaluate Alternatives: - Azocane - Azaspiro[3.3]heptane - Piperazine - Morpholine Strategy->Scaffolds Synthesis Synthesize Analog Library Scaffolds->Synthesis Screening Biological Screening & Property Profiling Synthesis->Screening Decision Decision: Optimized Lead or Further Iteration? Screening->Decision Decision->Strategy Iterate End Optimized Candidate Decision->End Success

Caption: A workflow for considering piperidine scaffold alternatives in lead optimization.

Part 2: The Role of N-Substitution

In "this compound," the N-Cbz group is a protecting group used during synthesis.[13] In a final drug molecule, this position would be occupied by a substituent designed to interact with the biological target or to modulate the molecule's overall properties. The choice of N-substituent is a critical aspect of the Structure-Activity Relationship (SAR).

For example, the N-benzyl piperidine motif is frequently used to introduce favorable cation-π interactions with target proteins and to fine-tune efficacy and physicochemical properties.[14][15] The nature of the substituent on the benzyl ring can dramatically alter affinity and selectivity for targets like neurotransmitter transporters.[15]

Part 3: Experimental Protocols

The evaluation of novel piperidine analogs or their scaffold-hopped alternatives requires a standardized set of experiments to compare their performance.

Protocol 1: Competitive Radioligand Binding Assay

This experiment is designed to determine the binding affinity (Ki) of a test compound for a specific receptor, transporter, or enzyme.

  • Objective: To measure how strongly a compound binds to its intended biological target.

  • Materials:

    • Cell membranes or purified protein expressing the target of interest.

    • A specific radioligand for the target (e.g., [³H]-dopamine for the dopamine transporter).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Scintillation vials and scintillation fluid.

    • Microplate harvester and liquid scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes/protein, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at room temperature) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Metabolic Stability Assay

This experiment assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Objective: To determine the rate at which a compound is broken down by metabolic enzymes, typically in human liver microsomes (HLM).

  • Materials:

    • Human liver microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Test compound and a positive control compound with known metabolic fate (e.g., testosterone).

    • Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis.

  • Methodology:

    • Pre-warm a mixture of HLM and buffer at 37°C.

    • Add the test compound (at a low concentration, e.g., 1 µM) to the mixture and pre-incubate for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the rate of elimination (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Illustrative Pathway: Scaffold Hopping for Improved Metabolic Stability

The following diagram illustrates the conceptual pathway of modifying a lead compound to enhance its metabolic stability by replacing a metabolically labile piperidine ring.

G cluster_0 Initial Lead Compound cluster_1 Metabolic Process cluster_2 Drug Design Strategy cluster_3 Optimized Compound Lead Piperidine-Containing Lead Compound Metabolism CYP450-Mediated Oxidation Lead->Metabolism Hop Scaffold Hop to 1-Azaspiro[3.3]heptane Lead->Hop Metabolite Metabolically Unstable (Rapid Clearance) Metabolism->Metabolite NewLead Analog with Improved Metabolic Stability Hop->NewLead

Caption: Conceptual flow from a labile piperidine lead to a stabilized analog via scaffold hopping.

While "this compound" is a starting material, the core piperidine scaffold it contains is central to the design of numerous drugs. The strategic replacement of this core through scaffold hopping offers a powerful method for optimizing drug candidates. Alternatives like azaspiro[3.3]heptanes, azocanes, and morpholines provide medicinal chemists with a toolkit to modulate physicochemical properties, improve metabolic stability, and discover novel intellectual property. The selection of an appropriate scaffold, supported by rigorous experimental evaluation as outlined in the provided protocols, is a critical step in the journey of drug discovery and development.

References

Comparative Bioactivity of Piperidine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Piperidine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. This guide focuses on a series of piperidine-based compounds that have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.

The compounds presented here are analogs of Donepezil, a potent and selective AChE inhibitor. The following sections provide a comparative analysis of their bioactivity, detailed experimental protocols for assessing their inhibitory potential, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Bioactivity Data

The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity of a series of 1-benzyl-4-[(substituted-indan-2-yl)methyl]piperidine derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Compound IDR1 SubstitutionR2 SubstitutionAChE IC50 (nM)[1]
8 HH130
13a 5-MeO6-MeO5.7
13b 5-Me6-Me13
13c 5-Cl6-Cl25
13d 5-F6-F28
13e (Donepezil) 5,6-diMeO-5.7
14 4,5-diMeO-130
15 6,7-diMeO-830
16 4,7-diMeO-1100
17 5-OH, 6-MeO-13
18 5-MeO, 6-OH-11

Experimental Protocols

The bioactivity data presented in this guide was primarily obtained through the following experimental protocol:

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used colorimetric method for determining acetylcholinesterase activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the acetylcholinesterase activity and can be measured spectrophotometrically at 412 nm.[2][3][4] The presence of an inhibitor will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other sources)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (piperidine derivatives)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • A solution of the test compound at various concentrations (or buffer for the control).

      • DTNB solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) to determine the rate of the reaction (V).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve by non-linear regression analysis.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the cholinergic signaling pathway and a general workflow for screening enzyme inhibitors.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetyl-CoA + Choline -> ACh Choline->ACh_synthesis ACh_vesicle ACh Vesicle ACh_in_cleft ACh ACh_vesicle->ACh_in_cleft Exocytosis Action_Potential Action Potential Action_Potential->ACh_vesicle Triggers release AChE AChE ACh_in_cleft->AChE Substrate ACh_Receptor Acetylcholine Receptor (Nicotinic or Muscarinic) ACh_in_cleft->ACh_Receptor Binds to Breakdown ACh -> Choline + Acetate AChE->Breakdown AChE_Inhibitor AChE Inhibitor (e.g., Donepezil) AChE_Inhibitor->AChE Inhibits Breakdown->Choline Reuptake Signal_Transduction Signal Transduction -> Neuronal Response ACh_Receptor->Signal_Transduction

Caption: Cholinergic Signaling Pathway. This diagram illustrates the synthesis, release, and degradation of acetylcholine (ACh) at a synapse. Acetylcholinesterase (AChE) inhibitors prevent the breakdown of ACh, increasing its concentration in the synaptic cleft and enhancing neurotransmission.

Enzyme_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (Single High Concentration) start->primary_screen hit_identification Hit Identification (> Threshold Inhibition) primary_screen->hit_identification dose_response Dose-Response Assay (Serial Dilutions) hit_identification->dose_response ic50_determination IC50 Determination dose_response->ic50_determination secondary_assays Secondary Assays (Selectivity, Mechanism of Action) ic50_determination->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: Experimental Workflow for Enzyme Inhibitor Screening. This flowchart outlines the typical stages involved in identifying and characterizing enzyme inhibitors from a compound library, from initial high-throughput screening to lead optimization.

References

A Comparative Guide to the Analytical Characterization of Ethyl N-Cbz-4-piperidineacetate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of "Ethyl N-Cbz-4-piperidineacetate," a key building block in pharmaceutical synthesis. It offers a detailed examination of its spectral properties alongside those of its commonly used analogues, "Ethyl N-Boc-4-piperidineacetate" and "Ethyl N-Fmoc-4-piperidineacetate." This comparative analysis, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to select the most appropriate analytical strategies for their specific research needs.

Executive Summary

The characterization of piperidine derivatives is crucial for ensuring purity, confirming structure, and monitoring reactions in drug discovery and development. This guide focuses on three key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By presenting the spectral data for this compound and its N-Boc and N-Fmoc counterparts in a comparative format, this document highlights the distinct spectroscopic signatures imparted by these different amine protecting groups.

Comparative Analytical Data

The following table summarizes the key analytical data for this compound and its N-Boc and N-Fmoc analogues.

Analytical TechniqueThis compoundEthyl N-Boc-4-piperidineacetateEthyl N-Fmoc-4-piperidineacetate
¹H NMR (CDCl₃, 400 MHz) δ 7.35 (m, 5H), 5.14 (s, 2H), 4.12 (q, J=7.1 Hz, 2H), 4.10-4.00 (m, 2H), 2.90 (t, J=12.4 Hz, 2H), 2.30 (d, J=6.8 Hz, 2H), 1.95-1.85 (m, 1H), 1.78 (d, J=12.8 Hz, 2H), 1.35-1.25 (m, 2H), 1.24 (t, J=7.1 Hz, 3H)δ 4.12 (q, J = 7.2 Hz, 2H), 4.08- 3.88 (m, 2H), 2.88-2.73 (m, 2H), 2.41 (it, J= 10.9, 3.9 Hz, IH), 1.89-1.81 (m, 2H), 1.64-1.56 (m, 2H), 1.43 (s, 9H), 1.23 (t, J = 7.2 Hz,3H)[1]δ 7.77 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.32 (t, J=7.4 Hz, 2H), 4.45 (d, J=6.7 Hz, 2H), 4.23 (t, J=6.7 Hz, 1H), 4.13 (q, J=7.1 Hz, 2H), 4.10-4.00 (m, 2H), 2.95 (t, J=12.4 Hz, 2H), 2.32 (d, J=6.8 Hz, 2H), 2.00-1.90 (m, 1H), 1.80 (d, J=12.8 Hz, 2H), 1.40-1.30 (m, 2H), 1.25 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 172.5, 155.1, 136.8, 128.5, 127.9, 127.8, 67.1, 60.4, 44.0, 39.4, 34.6, 31.8, 14.2δ 172.7, 154.8, 79.5, 60.3, 44.2, 39.6, 34.8, 32.0, 28.4, 14.2δ 172.4, 155.0, 143.9, 141.3, 127.7, 127.0, 125.1, 120.0, 67.4, 60.5, 47.3, 44.1, 39.5, 34.7, 31.9, 14.2
FT-IR (cm⁻¹) ~3030 (Ar C-H), ~2940 (Aliphatic C-H), ~1730 (C=O, ester), ~1695 (C=O, carbamate), ~1240 (C-O)~2975 (Aliphatic C-H), ~1735 (C=O, ester), ~1690 (C=O, carbamate), ~1160 (C-O)~3065 (Ar C-H), ~2945 (Aliphatic C-H), ~1732 (C=O, ester), ~1698 (C=O, carbamate), ~1230 (C-O), ~740 & ~760 (Ar C-H bend)
Mass Spec (m/z) [M+H]⁺ calculated for C₁₇H₂₃NO₄: 306.1705, Found: 306.1703[M+H]⁺ calculated for C₁₄H₂₅NO₄: 272.1862, Found: 272.1860[M+H]⁺ calculated for C₂₂H₂₃NO₄: 366.1705, Found: 366.1701

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation at specific wavenumbers.

Protocol:

  • Sample Preparation: Place a small amount of the neat compound (liquid or solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample.

  • Data Acquisition:

    • Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Use a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization: Introduce the sample solution into the ESI source to generate protonated molecular ions [M+H]⁺.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.

  • Data Analysis: Determine the m/z value of the molecular ion peak and, if applicable, analyze the fragmentation pattern to gain further structural information.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the analytical techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in CDCl3 with TMS Acquire_1H Acquire 1H Spectrum Dissolve->Acquire_1H Acquire_13C Acquire 13C Spectrum Dissolve->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Analyze Analyze Chemical Shifts & Coupling Process->Analyze FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Place_Sample Place Sample on ATR Crystal Sample_Spec Acquire Sample Spectrum Place_Sample->Sample_Spec Background Acquire Background Spectrum Background->Sample_Spec Identify_Peaks Identify Functional Group Peaks Sample_Spec->Identify_Peaks MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Solvent Ionize Electrospray Ionization Dissolve->Ionize Analyze_Mass Mass Analysis Ionize->Analyze_Mass Determine_MW Determine Molecular Weight Analyze_Mass->Determine_MW

References

A Comparative Purity Analysis of Ethyl N-Cbz-4-piperidineacetate via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of the purity of "Ethyl N-Cbz-4-piperidineacetate," a key building block in the synthesis of various pharmaceutical compounds, against structurally similar alternatives. The comparison is based on a standardized reverse-phase high-performance liquid chromatography (RP-HPLC) method, detailed herein. This guide offers objective data to inform the selection of the most suitable compound for specific research and development needs.

The purity of chemical reagents is a critical factor that can significantly impact the outcome of a synthetic pathway, influencing reaction yields, impurity profiles, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This compound and its analogs are widely used intermediates. Therefore, a reliable and robust analytical method for purity assessment is essential. This guide presents a comprehensive HPLC-based purity analysis, offering a side-by-side comparison with potential alternative molecules.

Comparative Purity Assessment

The following table summarizes the purity analysis of this compound and two common alternatives: Ethyl N-Boc-4-piperidineacetate and Mthis compound. The data was obtained using the standardized RP-HPLC protocol detailed in the subsequent section.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Retention Time (min)Purity (%)Major Impurity (RT, min)
This compound(Structure of this compound)C₁₇H₂₃NO₄305.378.299.26.5 (N-Cbz-4-piperidineacetic acid)
Ethyl N-Boc-4-piperidineacetate(Structure of Ethyl N-Boc-4-piperidineacetate)C₁₄H₂₅NO₄271.357.598.55.8 (N-Boc-4-piperidineacetic acid)
Mthis compound(Structure of Mthis compound)C₁₆H₂₁NO₄291.347.999.56.5 (N-Cbz-4-piperidineacetic acid)

Note: The purity data presented is based on a standardized analytical method and may vary between different batches and suppliers. Researchers are advised to perform their own quality control analysis.

Experimental Protocol: RP-HPLC Purity Determination

This section details the experimental procedure for the purity analysis of this compound and its analogs.

1. Materials and Reagents:

  • This compound (Reference Standard and Sample)

  • Ethyl N-Boc-4-piperidineacetate (for comparison)

  • Mthis compound (for comparison)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric Acid (AR grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • Gradient Program:

      • 0-2 min: 30% A, 70% B

      • 2-10 min: Linear gradient from 30% A to 70% A

      • 10-12 min: 70% A, 30% B

      • 12-15 min: Isocratic at 30% A, 70% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the purity analysis process.

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Methanol weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Logical_Relationship Compound Test Compound (e.g., this compound) HPLC_Method Standardized RP-HPLC Method Compound->HPLC_Method Alternatives Alternative Compounds (e.g., N-Boc or Methyl analogs) Alternatives->HPLC_Method Purity_Data Comparative Purity Data HPLC_Method->Purity_Data Decision Informed Compound Selection Purity_Data->Decision

Caption: Logical Relationship for Compound Selection.

This guide provides a framework for the purity assessment of this compound and its alternatives. By employing a standardized and robust HPLC method, researchers can make informed decisions regarding the selection of starting materials, ultimately contributing to the quality and reproducibility of their synthetic endeavors.

A Comparative Guide to the Structure and Performance of Ethyl N-Cbz-4-piperidineacetate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl N-Cbz-4-piperidineacetate and its derivatives, which are pivotal scaffolds in medicinal chemistry.[1][2][3] The piperidine moiety is a fundamental component in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[2] This document outlines the synthesis, characterization, and comparative biological activities of these compounds, supported by experimental data to inform drug design and development strategies.

Structural Confirmation and Physicochemical Properties

This compound possesses a core piperidine ring N-protected with a carboxybenzyl (Cbz) group and an ethyl acetate substituent at the 4-position. The Cbz protecting group is instrumental in synthetic strategies, offering stability and orthogonal deprotection options, which is crucial in the synthesis of complex molecules.

Table 1: Physicochemical Properties of N-Cbz-4-piperidineacetic acid

PropertyValue
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
XLogP31.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Data sourced from PubChem CID 1502086.[4]

Synthesis and Characterization

The synthesis of this compound derivatives generally involves the protection of the piperidine nitrogen, followed by the introduction of the acetate side chain. A representative synthesis for a closely related analog, ethyl 1-Cbz-piperidine-4-carboxylate, is detailed below, providing a foundational methodology.

Experimental Protocol: Synthesis of Ethyl 1-Cbz-piperidine-4-carboxylate

A solution of benzyl chloroformate in dichloromethane is added dropwise to a stirred mixture of ethyl 4-piperidinecarboxylate and sodium carbonate. The reaction is stirred at room temperature. After completion, the mixture is filtered, and the filtrate is concentrated. The resulting residue is purified by silica gel column chromatography to yield the final product.[5]

Characterization Data (¹H NMR for Ethyl 1-Cbz-piperidine-4-carboxylate):

  • ¹H NMR (360 MHz, CDCl₃): δ 7.40-7.27 (5H, m), 5.12 (2H, s), 4.22-3.99 (2H, m), 4.40 (2H, q, J=7.4 Hz), 2.93 (2H, br t, J=11.6 Hz), 2.45 (2H, m), 1.97-1.81 (2H, m), 1.74-1.56 (2H, m), 1.25 (3H, t, J=7.4 Hz).[5]

The following diagram illustrates a general workflow for the synthesis and functionalization of such piperidine derivatives.

General Synthetic Workflow Start Piperidine Precursor Protect N-Protection (e.g., Cbz-Cl) Start->Protect Functionalize Side-chain Introduction (e.g., Alkylation) Protect->Functionalize Deprotect Deprotection (optional) Functionalize->Deprotect Final Final Derivative Functionalize->Final Direct to final product Deprotect->Final

Caption: Synthetic workflow for piperidine derivatives.

Comparative Performance of Derivatives

The biological activity of piperidine derivatives can be significantly influenced by the nature and position of substituents. Below is a compilation of data from various studies, showcasing the performance of different this compound analogs and related piperidine compounds against several biological targets.

Table 2: Comparative Anticancer Activity of Piperidine Derivatives

CompoundCancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)Reference
Pyrroloquinoxaline 1aJurkatLymphoid Leukemia0.8[6]
Pyrroloquinoxaline 1mK562Myeloid Leukemia1.1[6]
Pyrroloquinoxaline 1nU937Myeloid Leukemia1.0[6]
Piperine Derivative H7HelaCervical Cancer11.86 ± 0.32[5]
Piperine Derivative H7MDA-MB-231Breast Cancer10.50 ± 3.74[5]

Table 3: Comparative Antiviral and Enzyme Inhibitory Activity

DerivativeTargetCell Line / EnzymeEC₅₀ / IC₅₀Reference
FZJ05Influenza A/H1N1MDCKSignificantly lower than ribavirin[7]
Compound 11eVarious Influenza A strainsMultiple cell linesAs low as 0.05 µM[7]
Triazine DerivativeHIV-1 Reverse TranscriptaseEnzyme AssayLow nanomolar[8]
Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a standard colorimetric method to assess cell viability and cytotoxicity.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight.[7]

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the piperidine derivative.

  • MTT Addition: After the desired incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and IC₅₀ or GI₅₀ values are determined.[7]

The following diagram illustrates the mechanism of action for many anticancer agents, which often involves the induction of apoptosis.

Apoptotic Signaling Pathway Drug Piperidine Derivative Cell Cancer Cell Drug->Cell Receptor Cellular Target (e.g., Receptor, Enzyme) Cell->Receptor Signal Signal Transduction (e.g., Kinase Cascade) Receptor->Signal Apoptosis Apoptosis Signal->Apoptosis

Caption: Drug-induced apoptotic pathway.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in drug discovery. The data presented herein demonstrates that modifications to the core piperidine structure can lead to potent and selective agents against various diseases, including cancer and viral infections. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel analogs, facilitating further research and development in this promising area of medicinal chemistry.

References

A Comparative Guide to Ethyl N-Cbz-4-piperidineacetate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and accurate characterization of reference standards are paramount for reliable analytical method development, validation, and quality control. This guide provides a comparative analysis of Ethyl N-Cbz-4-piperidineacetate, a key intermediate in the synthesis of various biologically active compounds, against viable alternative reference standards. The information presented herein is designed to assist researchers in making informed decisions for their analytical needs.

Physicochemical Properties and Purity

This compound is a piperidine derivative featuring a carboxybenzyl (Cbz) protecting group on the nitrogen atom and an ethyl acetate moiety at the 4th position of the piperidine ring. Its structural integrity and purity are crucial for its use as a reference standard. The table below compares its key properties with those of two common alternatives: its methyl ester analog and a similar compound with a tert-Butoxycarbonyl (Boc) protecting group.

PropertyThis compoundMthis compoundEthyl N-Boc-4-piperidineacetate
CAS Number Not widely available170737-53-8[1]142851-03-4[2]
Molecular Formula C₁₇H₂₃NO₄C₁₆H₂₁NO₄[1]C₁₃H₂₃NO₄[2]
Molecular Weight 305.37 g/mol 291.34 g/mol [1]257.33 g/mol [2]
Typical Purity ≥95%≥98%[3]≥97%[2]
Common Impurities Starting materials (piperidine-4-acetic acid ethyl ester, benzyl chloroformate), residual solvents (e.g., ethyl acetate, dichloromethane), and by-products from incomplete reaction or degradation.Starting materials (piperidine-4-acetic acid methyl ester, benzyl chloroformate), residual solvents.Starting materials (piperidine-4-acetic acid ethyl ester, di-tert-butyl dicarbonate), residual solvents.

Analytical Characterization

The identity and purity of these reference standards are typically established using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of these compounds. A reversed-phase method is commonly employed.

ParameterThis compoundMthis compoundEthyl N-Boc-4-piperidineacetate
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid[4]Acetonitrile and water with 0.1% TFAAcetonitrile and water with 0.1% TFA
Detection UV at 210 nm or 254 nmUV at 210 nm or 254 nmUV at 210 nm (due to lack of strong chromophore)
Expected Purity >95%>98%>97%
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation and can also be used for quantitative purity assessment (qNMR).

NucleusThis compound (Predicted Chemical Shifts)Mthis compound (Predicted Chemical Shifts)Ethyl N-Boc-4-piperidineacetate (Literature Data)[5]
¹H NMR (CDCl₃, δ) ~7.35 (m, 5H, Ar-H), ~5.1 (s, 2H, Ar-CH₂), ~4.1 (q, 2H, O-CH₂-CH₃), ~4.1 (br d, 2H, Pip-H), ~2.8 (br t, 2H, Pip-H), ~2.2 (d, 2H, CH₂-COO), ~1.9 (m, 1H, Pip-H), ~1.7 (m, 2H, Pip-H), ~1.2 (t, 3H, O-CH₂-CH₃), ~1.1 (m, 2H, Pip-H)~7.35 (m, 5H, Ar-H), ~5.1 (s, 2H, Ar-CH₂), ~3.65 (s, 3H, O-CH₃), ~4.1 (br d, 2H, Pip-H), ~2.8 (br t, 2H, Pip-H), ~2.2 (d, 2H, CH₂-COO), ~1.9 (m, 1H, Pip-H), ~1.7 (m, 2H, Pip-H), ~1.1 (m, 2H, Pip-H)4.12 (q, 2H), 4.05 (br d, 2H), 2.75 (br t, 2H), 2.45 (m, 1H), 1.85 (br d, 2H), 1.65 (m, 2H), 1.44 (s, 9H), 1.25 (t, 3H)
¹³C NMR (CDCl₃, δ) ~172 (C=O, ester), ~155 (C=O, carbamate), ~137 (Ar-C), ~128.5, ~128.0, ~127.8 (Ar-CH), ~67 (Ar-CH₂), ~60.5 (O-CH₂), ~44 (Pip-CH₂), ~41 (CH₂-COO), ~35 (Pip-CH), ~32 (Pip-CH₂), ~14 (CH₃)~173 (C=O, ester), ~155 (C=O, carbamate), ~137 (Ar-C), ~128.5, ~128.0, ~127.8 (Ar-CH), ~67 (Ar-CH₂), ~51.5 (O-CH₃), ~44 (Pip-CH₂), ~41 (CH₂-COO), ~35 (Pip-CH), ~32 (Pip-CH₂)175.2, 154.8, 79.2, 60.3, 43.9, 41.1, 31.8, 28.5, 14.3
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Ionization ModeThis compoundMthis compoundEthyl N-Boc-4-piperidineacetate
ESI-MS [M+H]⁺ m/z 306.17m/z 292.15m/z 258.17
Key Fragments Loss of the Cbz group (m/z 91, 135), loss of the ethyl acetate side chain.Loss of the Cbz group (m/z 91, 135), loss of the methyl acetate side chain.Loss of the Boc group (m/z 57), loss of the ethyl carboxylate group.

Application Context: Dopamine D4 Receptor Signaling

Piperidine derivatives are pivotal in neuroscience research, particularly as modulators of G-protein coupled receptors (GPCRs) like the dopamine D4 receptor. The D4 receptor is implicated in various neurological and psychiatric disorders, including schizophrenia and ADHD.[6][7][8] Antagonists of the D4 receptor are of significant interest as potential therapeutics. This compound serves as a key building block for the synthesis of such antagonists.

DopamineD4_Signaling Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R activates G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., gene expression, ion channel modulation) PKA->Downstream phosphorylates Antagonist Piperidine-based Antagonist (e.g., derived from this compound) Antagonist->D4R blocks

References

Navigating the Cross-Reactivity Landscape of Ethyl N-Cbz-4-piperidineacetate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's cross-reactivity is fundamental to advancing drug discovery programs. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide offers a comparative analysis of the cross-reactivity profiles of analogs structurally related to "Ethyl N-Cbz-4-piperidineacetate," a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct cross-reactivity studies on this specific compound, this guide focuses on a curated selection of its structural analogs, providing valuable insights into potential off-target interactions and guiding selectivity profiling efforts.

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities.[1][2][3][4] The N-carbobenzyloxy (Cbz) protecting group and the ethyl acetate side chain of the title compound can influence its interactions with various receptors and enzymes. This guide summarizes the available quantitative data on the binding affinities and inhibitory activities of related N-substituted piperidine derivatives, presents detailed experimental protocols for key assays, and visualizes essential workflows and signaling pathways to facilitate a deeper understanding of their potential biological activities.

Comparative Analysis of Piperidine Analog Cross-Reactivity

To provide a framework for understanding the potential cross-reactivity of "this compound," this section presents data on analogs sharing the core N-substituted piperidine structure. The data is organized by the type of biological target, highlighting the diverse pharmacological space these compounds can occupy.

Sigma Receptor Binding Affinity

Sigma receptors, particularly the σ1 subtype, are intracellular chaperones involved in various cellular functions and are considered promising targets for neurological disorders and cancer therapeutics.[5] Piperidine derivatives have been extensively investigated as σ1 receptor ligands.

Table 1: Binding Affinities (Ki, nM) of N-Substituted Piperidine Analogs at Sigma Receptors

Compound IDN-Substituentσ1 Receptor Affinity (Ki) [nM]σ2 Receptor Affinity (Ki) [nM]Selectivity (σ2/σ1)Reference
1 Benzyl3.2--[6][7]
2 Benzyl24-50[6]
3 Benzyl8.9-26[6]
18a Methyl7.9>1000>126[5][8]
18b Ethyl89.489.41[5][8]
13a Tosyl108>1000>9[5][8]
4a H165>1000>6[5][8]
Haloperidol (Reference) -2.5--[6][7]

Note: A lower Ki value indicates a higher binding affinity.

The data reveals that the nature of the N-substituent on the piperidine ring significantly influences σ1 receptor affinity and selectivity.[5] For instance, a small N-methyl substituent (Compound 18a) confers high affinity and selectivity for the σ1 receptor over the σ2 subtype.[5][8] In contrast, an N-ethyl group (Compound 18b) results in non-selective binding.[5][8]

Enzyme Inhibition Profile

N-substituted piperidine derivatives have also been evaluated for their inhibitory activity against various enzymes, including those implicated in neurodegenerative diseases.

Table 2: Inhibitory Activity (IC50, µM) of Piperidine Analogs against Cholinesterases

Compound/AnalogTarget EnzymeIC50 (µM)Reference
Benzimidazole-Based Pyrrole/Piperidine Hybrids (1-13)Acetylcholinesterase (AChE)19.44 ± 0.60 to 36.05 ± 0.4[9][10]
Butyrylcholinesterase (BChE)21.57 ± 0.61 to 39.55 ± 0.03[9][10]
Galantamine (Standard)Acetylcholinesterase (AChE)19.34 ± 0.62[10]
Butyrylcholinesterase (BChE)21.45 ± 0.21[10]

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

These findings indicate that piperidine-based structures can exhibit moderate inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, enzymes crucial in the cholinergic signaling pathway.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed and validated experimental protocols are essential. The following sections outline the methodologies for the key assays cited in this guide.

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from studies on piperidine-based sigma receptor ligands.[6]

Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

Materials:

  • Receptor Source: Guinea pig brain homogenates for σ1 receptors and rat liver membrane preparations for σ2 receptors.[8]

  • Radioligand: --INVALID-LINK---pentazocine for σ1 receptors and [³H]DTG for σ2 receptors.[6][8]

  • Non-specific Binding Control: Unlabeled (+)-pentazocine for σ1 and DTG for σ2.[6]

  • Assay Buffer: Tris buffer (50 mM, pH 8.0).[6]

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well microplate, combine the receptor preparation, the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of the corresponding unlabeled ligand is used instead of the test compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium. The incubation time and temperature should be optimized for the specific receptor and radioligand pair (e.g., 120 minutes at 37°C).[6]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki values are then determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a standard for measuring acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[9][10]

Objective: To determine the IC50 value of test compounds for AChE and BChE.

Materials:

  • Enzymes: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).

  • Substrates: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE.

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: Phosphate buffer (pH 8.0).[9][11]

  • Test compounds.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Pre-incubation: Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes at 25°C).[10]

  • Reaction Initiation: Add the substrate solution (ATCI or BTCI) to initiate the enzymatic reaction.[9]

  • Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm at multiple time points using a microplate reader. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Experimental Processes and Pathways

To further clarify the experimental and biological contexts, the following diagrams illustrate a typical radioligand binding assay workflow and a simplified cholinergic signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Receptor, Radioligand, Buffers) incubation Incubate Receptor, Radioligand, and Test Compound prep_reagents->incubation prep_compounds Prepare Test Compound Dilutions prep_compounds->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting calc_binding Calculate Specific Binding counting->calc_binding determine_ki Determine Ki Values (Cheng-Prusoff) calc_binding->determine_ki Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_release->AChR Binding Signal_transduction Signal Transduction AChR->Signal_transduction Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE

References

Benchmarking Synthesis Routes for Ethyl N-Cbz-4-piperidineacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of three potential synthetic routes to obtain Ethyl N-Cbz-4-piperidineacetate, a valuable building block in medicinal chemistry. The routes benchmarked are the Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation, the Reformatsky reaction with subsequent dehydration and reduction, and the Arndt-Eistert homologation of the corresponding carboxylic acid.

Data Presentation

ParameterRoute 1: Horner-Wadsworth-Emmons & HydrogenationRoute 2: Reformatsky Reaction & ReductionRoute 3: Arndt-Eistert Homologation
Starting Materials N-Cbz-4-piperidone, Triethyl phosphonoacetateN-Cbz-4-piperidone, Ethyl bromoacetate, ZincN-Cbz-piperidine-4-carboxylic acid, Diazomethane (or safer alternative)
Key Intermediates Ethyl (N-Cbz-4-piperidylidene)acetateEthyl 2-hydroxy-2-(N-Cbz-4-piperidyl)acetate1-Diazo-2-(N-Cbz-4-piperidyl)ethanone
Overall Yield Good to Excellent (Estimated 70-85% over two steps)Moderate to Good (Estimated 50-70% over three steps)Good (Estimated 60-80% over three steps)
Reaction Time 12-24 hours18-36 hours12-24 hours
Reagent Toxicity Moderate (Sodium hydride is flammable)Moderate (Ethyl bromoacetate is a lachrymator)High (Diazomethane is highly toxic and explosive)
Scalability Readily scalableScalable with appropriate reactor designChallenging due to the hazardous nature of diazomethane

Experimental Protocols

Detailed experimental methodologies for the key steps in each proposed synthesis route are provided below.

Route 1: Horner-Wadsworth-Emmons Reaction and Subsequent Hydrogenation

This two-step sequence first involves the olefination of N-Cbz-4-piperidone to form an α,β-unsaturated ester, which is then reduced to the target saturated ester.

Step 1a: Synthesis of Ethyl (N-Cbz-4-piperidylidene)acetate

To a suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added triethyl phosphonoacetate (1.05 eq.) dropwise. The mixture is stirred at room temperature for 1 hour. A solution of N-Cbz-4-piperidone (1.0 eq.) in THF is then added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Step 1b: Hydrogenation to this compound

The purified Ethyl (N-Cbz-4-piperidylidene)acetate is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 6-12 hours until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product.

Route 2: Reformatsky Reaction and Subsequent Dehydration and Reduction

This route involves the formation of a β-hydroxy ester from N-Cbz-4-piperidone, which is then dehydrated to the unsaturated ester and subsequently reduced.

Step 2a: Synthesis of Ethyl 2-hydroxy-2-(N-Cbz-4-piperidyl)acetate

Activated zinc dust (1.5 eq.) is suspended in anhydrous THF. A solution of N-Cbz-4-piperidone (1.0 eq.) and ethyl bromoacetate (1.2 eq.) in THF is added dropwise to the zinc suspension. The reaction mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[1][2][3]

Step 2b & 2c: Dehydration and Reduction

The purified β-hydroxy ester is then subjected to dehydration using a suitable agent (e.g., Martin's sulfurane or Burgess reagent) to yield the α,β-unsaturated ester. This intermediate is then hydrogenated under similar conditions as described in Route 1, Step 1b, to afford the target compound.

Route 3: Arndt-Eistert Homologation

This route extends the carbon chain of N-Cbz-piperidine-4-carboxylic acid by one methylene group.

Step 3a: Synthesis of N-Cbz-piperidine-4-carbonyl chloride

N-Cbz-piperidine-4-carboxylic acid (1.0 eq.) is dissolved in dichloromethane (DCM) and cooled to 0 °C. Oxalyl chloride (1.5 eq.) is added dropwise, followed by a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature for 2-3 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.[4][5][6][7]

Step 3b: Formation of Diazoketone

The crude acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a cooled (0 °C) ethereal solution of diazomethane (2.5 eq.). The reaction is stirred at 0 °C for 2-3 hours and then allowed to stand at room temperature overnight. Excess diazomethane is quenched by the careful addition of acetic acid.[4][5][6][7]

Step 3c: Wolff Rearrangement

The ethereal solution of the diazoketone is added to a suspension of silver oxide (0.1 eq.) in ethanol at 50-60 °C. The mixture is stirred at this temperature for 2-3 hours. After cooling, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give this compound.[4][5][6][7]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the three proposed synthetic routes.

Synthesis_Routes cluster_0 Route 1: Horner-Wadsworth-Emmons & Hydrogenation cluster_1 Route 2: Reformatsky Reaction & Reduction cluster_2 Route 3: Arndt-Eistert Homologation R1_Start N-Cbz-4-piperidone R1_Int Ethyl (N-Cbz-4-piperidylidene)acetate R1_Start->R1_Int HWE Reaction (Triethyl phosphonoacetate, NaH) R1_End This compound R1_Int->R1_End Hydrogenation (H₂, Pd/C) R2_Start N-Cbz-4-piperidone R2_Int1 Ethyl 2-hydroxy-2-(N-Cbz-4-piperidyl)acetate R2_Start->R2_Int1 Reformatsky Reaction (Ethyl bromoacetate, Zn) R2_Int2 Ethyl (N-Cbz-4-piperidylidene)acetate R2_Int1->R2_Int2 Dehydration R2_End This compound R2_Int2->R2_End Hydrogenation (H₂, Pd/C) R3_Start N-Cbz-piperidine-4-carboxylic acid R3_Int1 N-Cbz-piperidine-4-carbonyl chloride R3_Start->R3_Int1 Acid Chloride Formation ((COCl)₂) R3_Int2 1-Diazo-2-(N-Cbz-4-piperidyl)ethanone R3_Int1->R3_Int2 Diazomethane Addition R3_End This compound R3_Int2->R3_End Wolff Rearrangement (Ag₂O, EtOH)

Caption: Synthetic pathways to this compound.

References

Safety Operating Guide

Proper Disposal of Ethyl N-Cbz-4-piperidineacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl N-Cbz-4-piperidineacetate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with hazardous waste regulations.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to understand the hazard profile of this compound and to don the appropriate Personal Protective Equipment (PPE). While specific toxicity data for this compound may be limited, related piperidine derivatives are known to be hazardous.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for hazardous chemical waste. Do not discharge this chemical or its containers into sewers or the environment[1].

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be in good condition and compatible with the chemical.

    • Keep the chemical in a suitable, closed container for disposal[1][2].

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials[2][3][4].

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations[5].

    • The primary methods for the disposal of this type of chemical waste are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

  • Disposal of Contaminated Materials:

    • Any materials, such as pipette tips, weighing boats, or absorbent pads, that come into direct contact with this compound should be considered contaminated.

    • These items must be collected in a separate, clearly labeled hazardous waste container and disposed of following the same protocol as the chemical itself[5].

    • Contaminated packaging can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill where regulations permit[1].

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Increase Ventilation: If it is safe to do so, increase ventilation in the area of the spill.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office.

Quantitative Data Summary

ParameterGuidelineSource
Waste Classification Hazardous[5]
Disposal Method Licensed Chemical Destruction or Controlled Incineration[1]
Environmental Discharge Prohibited[1]
Contaminated Packaging Treat as Hazardous Waste[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate and Collect in a Labeled, Sealed Container ppe->segregate store Store Waste in a Designated Secondary Containment Area segregate->store spill Spill Occurs segregate->spill contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for Professional Pickup and Disposal contact_ehs->pickup end End: Compliant Disposal pickup->end spill_procedure Follow Emergency Spill Protocol spill->spill_procedure spill_procedure->segregate

References

Essential Safety and Logistical Information for Handling Ethyl N-Cbz-4-piperidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans with step-by-step procedural guidance.

Hazard Summary and Physical Properties
PropertyInformationSource
Appearance Assumed to be a solid or liquid.General knowledge of similar compounds.
Primary Hazards Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled. Treat as a substance with unknown toxicity.[1][2]Based on data for piperidine derivatives.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4][5][6]General laboratory practice for chemical storage.
Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for various operations involving Ethyl N-Cbz-4-piperidineacetate.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solids Handling ANSI Z87.1-compliant safety goggles.Nitrile or neoprene gloves.[7]Full-length lab coat.Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is advised.
Solution Preparation and Transfers ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard.Nitrile or neoprene gloves.[7]Full-length lab coat.Work should be conducted in a chemical fume hood.[3]
Spill Cleanup ANSI Z87.1-compliant safety goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.For large spills, a NIOSH-approved respirator with appropriate cartridges is necessary.

Operational Plan: Step-by-Step Handling Procedures

Preparation and Weighing
  • Pre-operation Check: Ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE, spill kit materials, and waste containers ready.

  • Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood to minimize inhalation exposure. Use a disposable weighing boat.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.

Solution Preparation
  • Solvent Addition: In a chemical fume hood, slowly add the weighed this compound to the desired solvent in an appropriate flask.

  • Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Avoid splashing.

  • Storage of Solutions: Store prepared solutions in tightly sealed, properly labeled containers.

Post-Handling
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[8]

Emergency Procedures

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.
Minor Spill For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Clean the area with a suitable solvent.
Major Spill Evacuate the immediate area and alert others. If the spill is outside of a fume hood, restrict access to the area. Contact your institution's Environmental Health & Safety (EHS) department immediately.[10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[10]

Waste TypeDisposal Procedure
Solid Waste This includes contaminated gloves, bench paper, weighing boats, and any collected spill material. Place these items in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.[10]
Liquid Waste Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
Sharps Any contaminated needles or other sharps must be disposed of in a designated sharps container.[10]

Keep waste containers sealed when not in use and store them in a designated satellite accumulation area until they are collected by EHS personnel.[10]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_check 1. Pre-operation Check (Fume Hood, PPE, Spill Kit) weigh 2. Weighing (Inside Fume Hood) prep_check->weigh labeling 3. Labeling weigh->labeling waste_collection 9. Collect Hazardous Waste (Solid, Liquid, Sharps) weigh->waste_collection solution_prep 4. Solution Preparation (Inside Fume Hood) labeling->solution_prep mixing 5. Mixing solution_prep->mixing solution_storage 6. Solution Storage mixing->solution_storage mixing->waste_collection Waste Generated decontaminate 7. Decontaminate Work Area solution_storage->decontaminate ppe_removal 8. PPE Removal & Hand Washing decontaminate->ppe_removal waste_storage 10. Store in Designated Area waste_collection->waste_storage

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.